Selamectin
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21Z,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36-/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYYKSVHJGXSN-XHKIUTQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045903 | |
| Record name | Selamectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220119-17-5, 165108-07-6 | |
| Record name | Selamectin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220119-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avermectin A1a, 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165108076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selamectin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220119175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selamectin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selamectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELAMECTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2669OWX9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Selamectin from Doramectin
Abstract
This compound, a potent endectocide used in veterinary medicine, is a semi-synthetic derivative of doramectin, another member of the avermectin family of macrocyclic lactones. Its discovery was driven by the need for a broad-spectrum parasiticide with a high safety profile for companion animals. The chemical synthesis of this compound from doramectin is a multi-step process that has been refined to improve yield, purity, and industrial scalability. This technical guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying mechanism of action of this compound.
Discovery and Rationale
This compound was developed by Pfizer as a next-generation antiparasitic drug, building upon the established avermectin class of compounds.[1] The parent compound, doramectin, is produced through fermentation by genetically engineered strains of Streptomyces avermitilis.[1] The development of this compound involved the structural modification of doramectin to enhance its efficacy against both endoparasites (like heartworms, hookworms, and roundworms) and ectoparasites (such as fleas, ticks, and mites), while ensuring a high safety margin, particularly in sensitive breeds like Collies.[2][3][4]
The key structural differences between this compound and doramectin are the reduction of the C22-C23 double bond and the conversion of the C5 hydroxyl group to an oxime.[2] These modifications result in a compound that is readily absorbed through the skin, accumulates in sebaceous glands, and provides prolonged protection.[1]
Mechanism of Action
Like other avermectins, this compound's mode of action is the potentiation of glutamate-gated chloride ion channels found in invertebrate nerve and muscle cells.[1][5]
-
Binding: this compound binds selectively to these glutamate-gated chloride channels.
-
Channel Opening: This binding action locks the channels in an open state, increasing the permeability of the cell membrane to chloride ions (Cl⁻).
-
Hyperpolarization: The resulting influx of Cl⁻ ions causes hyperpolarization of the nerve or muscle cell.
-
Paralysis and Death: This hyperpolarization blocks the transmission of neuronal signals, leading to a flaccid paralysis and eventual death of the parasite.[1]
Mammals lack the specific glutamate-gated chloride channels that this compound targets, contributing to its high safety profile in treated animals.[6]
Caption: this compound's mechanism of action on parasite ion channels.
Synthesis of this compound from Doramectin
The transformation of doramectin into this compound is a cornerstone of its production. Various synthetic routes have been developed, primarily revolving around three or four key chemical reactions. The most common sequence involves hydrogenation, oxidation, and a combined oximation/desugaring step.[1][7]
References
- 1. EP2835376A1 - New synthesis process of antiparasitic drug this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Selarid® Topical Parasiticide | Norbrook Laboratories [norbrook.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017055502A1 - New synthesis process for the preparation of this compound, and intermediates thereof - Google Patents [patents.google.com]
Selamectin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Selamectin, a semi-synthetic macrocyclic lactone of the avermectin class. It is widely used in veterinary medicine as a topical parasiticide and anthelmintic. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.
Chemical Identity and Structure
This compound is a derivative of ivermectin, structurally modified to enhance its safety and efficacy profile.[1] Its chemical identity is defined by several key identifiers.
| Identifier | Value |
| CAS Number | 220119-17-5[1][2][3] |
| Molecular Formula | C₄₃H₆₃NO₁₁[1][3][4] |
| Molecular Weight | 769.96 g/mol [3][5] |
| IUPAC Name | (5Z)-25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-avermectin A1a[3][6] |
| SMILES | C/C(--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)--INVALID-LINK--/C=C/C=C(CO2)/--INVALID-LINK--/C(C(C)=C3)=N\O)(O)[C@]3([H])C4=O)=C\C[C@]5([H])C--INVALID-LINK--([H])C[C@]6(CC--INVALID-LINK----INVALID-LINK--O6)O5[1][7] |
| InChI Key | AFJYYKSVHJGXSN-XHKIUTQPSA-N[1][7] |
Physicochemical Properties
This compound is formulated as a crystalline solid.[1] Its solubility is a critical factor for its formulation as a topical agent and its subsequent absorption and distribution.
| Property | Value / Description |
| Physical Form | Crystalline Solid[1] |
| Purity | ≥98% (HPLC)[5] |
| Water Solubility | 0.435 mg/L (at 20°C, pH 7)[8] |
| Organic Solvent Solubility | DMSO: ≥ 100 mg/mL[9] Ethanol: 15 mg/mL[1] DMF: 15 mg/mL[1] |
| Formulation (In Vivo) | Soluble at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
Mechanism of Action
This compound's efficacy is rooted in its potent and selective interaction with invertebrate nerve and muscle cells.
Primary Anthelmintic Activity
The primary mechanism of action for this compound involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates like nematodes and arthropods.[1][2][6] This action is also extended to gamma-aminobutyric acid (GABA) gated chloride channels.[2]
-
Binding and Activation: this compound binds selectively to these GluCl channels.[3]
-
Chloride Ion Influx: This binding activates the channel, leading to an increased influx of chloride ions (Cl⁻) into the cell.[1][6]
-
Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.[3][6]
-
Paralysis and Death: This hyperpolarized state inhibits the electrical activity of nerve and muscle cells, leading to flaccid paralysis and eventual death of the parasite.[1][10]
Mammals lack glutamate-gated chloride channels and the GABA receptors in the central nervous system are protected by the blood-brain barrier, affording this compound a wide margin of safety in vertebrate hosts.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. This compound | Parasite | 220119-17-5 | Invivochem [invivochem.com]
- 5. Assessment of clinically relevant drugs as feline P-glycoprotein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AOP-Wiki [aopwiki.org]
- 7. pillintrip.com [pillintrip.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. bmglabtech.com [bmglabtech.com]
Selamectin: A Comprehensive Technical Guide to its Spectrum of Activity Against Endo- and Ectoparasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selamectin, a semi-synthetic macrocyclic lactone of the avermectin class, is a widely utilized endectocide in veterinary medicine.[1][2] Its broad-spectrum activity, coupled with a high margin of safety in target species, has established it as a cornerstone for parasite control in companion animals.[1][3] This technical guide provides an in-depth analysis of this compound's efficacy against a range of endo- and ectoparasites, details its mechanism of action, and outlines the experimental protocols used to validate its activity.
Mechanism of Action
This compound exerts its parasiticidal effects by targeting the invertebrate nervous system.[1][4] As a member of the avermectin family, its primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of nematodes and arthropods.[1][5][6][7]
Binding of this compound to these channels leads to an increased permeability of chloride ions into the cells, causing hyperpolarization of the nerve or muscle cell membrane.[4][5] This sustained influx of chloride ions disrupts normal neurotransmission, resulting in flaccid paralysis and eventual death of the parasite.[3][4] this compound may also interact with gamma-aminobutyric acid (GABA) receptors, further contributing to the inhibition of neuronal signaling.[1][6]
The selective toxicity of this compound is attributed to the fact that mammals lack glutamate-gated chloride channels.[5] While mammals do possess GABA-gated channels, they are located within the central nervous system, protected by the blood-brain barrier which this compound does not readily cross at therapeutic doses.[1] This ensures a wide safety margin in treated animals, including ivermectin-sensitive collies.[1]
Figure 1: Signaling pathway of this compound's parasiticidal action.
Spectrum of Activity and Efficacy Data
This compound demonstrates a broad spectrum of activity against numerous ecto- and endoparasites of dogs and cats. The following tables summarize the quantitative efficacy data from various studies.
Ectoparasite Efficacy
| Host | Ectoparasite | Dosage | Efficacy | Time Point | Citation |
| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 92.1% reduction | Day 30 | [8] |
| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 99.0% reduction | Day 60 | [8] |
| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 99.8% reduction | Day 90 | [8] |
| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 93% effective | Day 30 (24h post-infestation) | [9] |
| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 95.7% effective | Day 30 (48h post-infestation) | [9] |
| Dogs & Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 90.6% reduction | Day 30 | [10][11] |
| Dogs & Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 97.0% reduction | Day 60 | [10][11] |
| Dogs & Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 98.0% reduction | Day 90 | [10][11] |
| Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 92.5% reduction | Day 30 | [8] |
| Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 98.3% reduction | Day 60 | [8] |
| Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 99.3% reduction | Day 90 | [8] |
| Dogs | Dermacentor variabilis (American Dog Tick) | ≥6 mg/kg topical (monthly) | >95% reduction | For 2 weeks post-treatment | [12] |
| Dogs | Rhipicephalus sanguineus (Brown Dog Tick) | ≥6 mg/kg topical (monthly) | 90-100% reduction | Months 2 and 3 | [12] |
| Dogs | Sarcoptes scabiei (Sarcoptic Mange) | ≥6 mg/kg topical | >95% efficacy | Day 60 | [4] |
| Cats | Otodectes cynotis (Ear Mites) | ≥6 mg/kg topical | High efficacy demonstrated in field studies | N/A | [5] |
| Dogs | Otodectes cynotis (Ear Mites) | ≥6 mg/kg topical | High efficacy demonstrated in field studies | N/A | [5] |
Endoparasite Efficacy
| Host | Endoparasite | Dosage | Efficacy | Time Point | Citation |
| Dogs | Dirofilaria immitis (Heartworm) | ≥6 mg/kg topical (monthly) | 100% prevention | Days 180 and 300 | [8] |
| Cats | Dirofilaria immitis (Heartworm) | ≥6 mg/kg topical (monthly) | Effective prevention | N/A | [13] |
| Cats | Toxocara cati (Roundworm) | ≥6 mg/kg topical (single dose) | 100% reduction | Day 14 post-treatment | [14] |
| Cats | Toxocara cati (Roundworm) | ≥6 mg/kg topical (monthly) | 99.6-100% fecal egg count reduction | Day 30 | [15] |
| Cats | Toxocara cati (Roundworm) | ≥6 mg/kg topical (monthly) | 99.9-100% fecal egg count reduction | Day 60 | [15] |
| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (single dose) | 99.4% reduction (natural infection) | Day 14 post-treatment | [14] |
| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (single dose) | 84.7-99.7% reduction (induced infection) | Day 14 post-treatment | [14] |
| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (monthly) | 98.3% fecal egg count reduction | Day 30 | [15] |
| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (monthly) | 100% fecal egg count reduction | Day 60 | [15] |
| Dogs | Toxocara canis (Roundworm) | Two doses, 30 days apart | 84.6-97.9% efficacy | N/A | [16] |
| Dogs | Toxascaris leonina (Roundworm) | Two monthly doses | 93.3% efficacy | N/A | [16] |
| Cats | Brugia malayi (Lymphatic filaria) | 6 mg/kg topical (single dose) | 100% microfilaremia eradication | 1 year | [17] |
| Cats | Brugia pahangi (Lymphatic filaria) | 6 mg/kg topical (single dose) | 100% microfilaremia eradication | 1 year | [17] |
Experimental Protocols
The efficacy of this compound has been determined through numerous controlled studies. Below are detailed methodologies for key experiments.
Flea Efficacy Studies (Canine and Feline)
A common experimental design to evaluate the efficacy of this compound against fleas (Ctenocephalides felis) involves the following steps:
-
Animal Selection and Acclimation: Purpose-bred, healthy dogs (e.g., Beagles) and domestic shorthaired cats are selected. Animals are individually housed and acclimated to the study conditions. They are confirmed to be free of parasites prior to the study.
-
Randomization and Treatment Groups: Animals are randomly allocated to treatment groups, typically a this compound-treated group and a vehicle-only (placebo) control group.
-
Treatment Administration: On Day 0, animals in the treatment group receive a single topical application of this compound at a minimum dosage of 6 mg/kg. The solution is applied to the skin at the base of the neck in front of the scapulae. The control group receives the vehicle without the active ingredient.
-
Flea Infestation: At specified time points (e.g., Day -2, and post-treatment on Days 7, 14, 21, and 28), each animal is infested with a predetermined number of unfed adult fleas (e.g., 100).
-
Efficacy Assessment: At 24 and 48 hours after treatment and each subsequent re-infestation, flea counts are performed. This is done by meticulously combing the entire animal's coat to remove and count all live fleas.
-
Data Analysis: The geometric mean of flea counts for the this compound-treated group is compared to the control group. Efficacy is calculated using the formula: % Efficacy = 100 * ( (Mean fleas on control) - (Mean fleas on treated) ) / (Mean fleas on control)
Figure 2: Generalized workflow for flea efficacy studies.
Heartworm Prevention Studies (Canine)
Studies to confirm the prophylactic efficacy of this compound against Dirofilaria immitis are designed as follows:
-
Animal Selection: Healthy, heartworm-negative dogs are selected for the study.
-
Treatment Groups: Dogs are randomly assigned to a this compound-treated group or an untreated (or placebo-treated) control group.
-
Infection: All dogs are inoculated with infective third-stage (L3) larvae of D. immitis.
-
Treatment: The this compound group receives monthly topical treatments at a minimum dose of 6 mg/kg for a specified period (e.g., six months).
-
Efficacy Assessment: At the end of the study period (e.g., Day 180 and Day 300), all dogs are tested for the presence of adult heartworm antigen and microfilariae in the blood. A necropsy may also be performed to visually confirm the absence of adult worms in the heart and pulmonary arteries.
-
Data Analysis: The number of dogs remaining heartworm-negative in the treated group is compared to the control group to determine the preventative efficacy.
Gastrointestinal Nematode Efficacy Studies (Feline)
The efficacy of this compound against naturally acquired intestinal worms like Toxocara cati and Ancylostoma tubaeforme in cats is typically evaluated in field studies:
-
Animal Selection: Cats with naturally occurring infections, confirmed by fecal egg counts, are enrolled from veterinary clinics.
-
Randomization: Cats are randomly assigned to treatment with this compound or a positive-control product (an existing approved anthelmintic).
-
Treatment: this compound is administered topically at a minimum of 6 mg/kg at Day 0, and often again at Day 30.
-
Efficacy Assessment: Quantitative fecal examinations are performed at Day 0 (pre-treatment), Day 30, and Day 60 to determine the number of parasite eggs per gram of feces.
-
Data Analysis: The percentage reduction in fecal egg counts from baseline is calculated for each treatment group to determine efficacy.[15]
Pharmacokinetics
The pharmacokinetic profile of this compound varies between species. Following topical administration in cats, this compound is rapidly absorbed, with a bioavailability of 74%.[18][19] In dogs, transdermal absorption is lower, resulting in a bioavailability of 4.4%.[18][19] Peak plasma concentrations are reached more quickly in cats (approximately 15 hours) compared to dogs (approximately 72 hours).[18][19] The drug is distributed via the bloodstream and concentrates in sebaceous glands, which act as a reservoir, providing persistent activity.[1][3] The elimination half-life after topical application is approximately 8 days in cats and 11 days in dogs.[19]
Safety Profile
This compound has a high safety margin in dogs and cats, with adverse effects being rare.[3] Less than 1% of treated pets show side effects, which are typically mild and transient, such as irritation or hair loss at the application site.[3] Its safety extends to use in breeding, pregnant, and lactating animals, and in ivermectin-sensitive Collies.[1]
Conclusion
This compound is a potent endectocide with a well-defined mechanism of action and a broad spectrum of activity against clinically significant parasites in companion animals. Its high efficacy against fleas, ticks, heartworm, and various intestinal nematodes has been consistently demonstrated in numerous controlled studies. The favorable safety profile and ease of topical administration make it an invaluable tool in veterinary parasitology. Further research may continue to explore its utility against other parasites and in a wider range of animal species.
References
- 1. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
- 2. This compound: a novel broad-spectrum endectocide for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. parasitipedia.net [parasitipedia.net]
- 7. AOP-Wiki [aopwiki.org]
- 8. Efficacy and safety of this compound against fleas and heartworms in dogs and cats presented as veterinary patients in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zoetis [zoetisus.com]
- 10. Clinical efficacy of this compound for the control of fleas on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Efficacy of this compound against experimentally induced tick (Rhipicephalus sanguineus and Dermacentor variabilis) infestations on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the off-label use of this compound (Stronghold®/Revolution®) in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound against experimentally induced and naturally acquired infections of Toxocara cati and Ancylostoma tubaeforme in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound against gastrointestinal nematodes in cats presented as veterinary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agmv.ro [agmv.ro]
- 17. First study of topical this compound efficacy for treating cats naturally infected with Brugia malayi and Brugia pahangi under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacokinetics of Topical Selamectin in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the pharmacokinetic properties of selamectin, a broad-spectrum semi-synthetic avermectin parasiticide, following topical administration in key laboratory animal species. This compound is widely used in veterinary medicine for the treatment and prevention of ecto- and endoparasites in dogs and cats.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for dose optimization, efficacy evaluation, and safety assessment in both target and non-target species.
Mechanism of Action
This compound exerts its parasiticidal effect by acting as a positive modulator of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[1][3] This action increases chloride ion influx, leading to hyperpolarization of the neuronal membrane, which results in flaccid paralysis and death of the parasite.[1] A key safety feature of this compound in mammals is its inability to readily cross the blood-brain barrier, where the primary GABA-gated chloride channels are located, thus minimizing the risk of central nervous system toxicity.[3]
Pharmacokinetic Profile: An Overview
The topical application of this compound results in its absorption through the skin and hair follicles.[1] From there, it enters the bloodstream and is distributed systemically.[1] Significant inter-species variations have been observed in the rate and extent of absorption, leading to markedly different pharmacokinetic profiles, particularly between cats and dogs.[4][5] These differences are likely attributable to variations in transdermal flux rates, as well as species-specific differences in metabolism and excretion.[4][5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of topical this compound in cats, dogs, and rabbits from published studies.
Table 1: Pharmacokinetic Parameters of Topical this compound in Cats
| Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Terminal Half-Life (t½) | Reference |
| 24 mg/kg | 5513 ± 2173 | 15 ± 12 | 74% | ~8.25 days | [4][5] |
Table 2: Pharmacokinetic Parameters of Topical this compound in Dogs
| Dose | Cmax (ng/mL) | Tmax (days) | Bioavailability (%) | Terminal Half-Life (t½) | Reference |
| 24 mg/kg | 86.5 ± 34.0 | 3.0 ± 2.0 (72 ± 48 h) | 4.4% | ~11.1 days | [4][5][6] |
| 6 mg/kg (Males) | 12.72 ± 5.13 | 4.86 ± 3.56 | Not Reported | 12.14 ± 6.55 days | [6][7] |
| 6 mg/kg (Females) | 22.65 ± 11.95 | 5.20 ± 1.87 | Not Reported | 10.73 ± 4.68 days | [6][7] |
Table 3: Pharmacokinetic Parameters of Topical this compound in Rabbits
| Dose | Cmax (ng/mL) | Tmax | Terminal Half-Life (t½) (days) | Reference |
| 10 mg/kg | 91.7 | Not Reported | 0.93 | [8][9][10] |
| 20 mg/kg | 304.2 | Not Reported | 0.97 | [8][9][10] |
Visualized Pathways and Workflows
The following diagrams illustrate the pharmacokinetic pathway of topical this compound and a typical experimental workflow for its study.
Caption: Pharmacokinetic pathway of topical this compound from application to excretion.
Caption: Experimental workflow for a typical topical this compound pharmacokinetic study.
Detailed Experimental Protocols
The methodologies employed in key pharmacokinetic studies of topical this compound share common principles but vary in specific details such as animal models, dosing, and sampling frequency.
5.1 Study in Cats and Dogs (High Dose)
-
Objective: To evaluate the pharmacokinetics of this compound following a single topical administration.[4]
-
Animal Models: Healthy adult cats and dogs were used in the study.[4]
-
Dosing and Administration: A single topical dose of 24 mg/kg of this compound was administered to each animal.[4]
-
Sample Collection: Serial blood samples were collected from the animals at various time points post-administration.[4]
-
Analytical Method: Plasma was harvested from the blood samples, and the concentration of this compound was determined using a validated High-Performance Liquid Chromatography (HPLC) method.[4]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including Cmax, Tmax, and bioavailability.[4]
5.2 Study in Dogs (Recommended Dose)
-
Objective: To determine pharmacokinetic parameters of this compound at the recommended dose and assess sex-dependent differences.[7]
-
Animal Models: Ten adult Beagle dogs were used, allocated into two groups of five males and five females.[7]
-
Dosing and Administration: A commercial solution of this compound was applied topically at a dose of 6 mg/kg body weight.[7]
-
Sample Collection: Blood samples were first taken 3-4 hours after treatment and then progressively over a 35-day period.[7]
-
Analytical Method: this compound was extracted from plasma using a solid-phase extraction method and quantified via HPLC with fluorescence detection.[7]
-
Pharmacokinetic Analysis: The plasma concentration versus time data were analyzed using a one-compartment model to determine parameters such as Cmax, Tmax, AUC, and half-life.[7][11]
5.3 Study in Rabbits
-
Objective: To determine the pharmacokinetics, efficacy, and adverse effects of topically administered this compound in rabbits.[8][10]
-
Animal Models: Eighteen healthy 5-month-old New Zealand White rabbits were randomly assigned to three groups (n=6 per group).[8][10]
-
Dosing and Administration: On day 0, rabbits received a single topical application of this compound at doses of either 10 mg/kg or 20 mg/kg, with a control group receiving no treatment.[8][9][10]
-
Sample Collection: Blood samples were collected prior to dosing and at 6 and 12 hours, and on days 1, 2, 3, 5, 7, 10, 14, 21, and 28 after treatment.[8][9][10]
-
Analytical Method: Plasma this compound concentrations were determined using high-performance liquid chromatography with mass spectrometry (HPLC-MS).[8][10]
-
Pharmacokinetic Analysis: The resulting plasma concentration data were used to determine pharmacokinetic parameters, including Cmax and terminal half-life.[8][10]
Conclusion
The pharmacokinetics of topical this compound show profound variation across common laboratory animal species. Cats exhibit remarkably efficient absorption, leading to high plasma concentrations and systemic bioavailability.[4] In contrast, dogs show significantly lower and slower absorption.[4][7] Rabbits demonstrate rapid absorption but also rapid elimination compared to cats and dogs.[8][9] These species-specific differences underscore the importance of conducting targeted pharmacokinetic studies in the relevant species during drug development and efficacy testing. The detailed protocols and compiled data in this guide serve as a critical resource for designing future studies and interpreting pharmacokinetic and pharmacodynamic relationships for this compound and other topically applied veterinary drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel broad-spectrum endectocide for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
- 4. Pharmacokinetics of this compound following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veteriner.fusabil.org [veteriner.fusabil.org]
- 7. Pharmacokinetics of this compound in Dogs after Topical Application - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Pharmacokinetics, efficacy, and adverse effects of this compound following topical administration in flea-infested rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Protocol for Topical Application of Selamectin in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selamectin is a semi-synthetic macrocyclic lactone of the avermectin class, widely used in veterinary medicine as a topical parasiticide and anthelmintic.[1] Its broad spectrum of activity makes it effective against various ectoparasites and endoparasites. In murine research models, this compound is frequently employed to treat and control infestations of fur mites and other ectoparasites. This document provides detailed application notes and protocols for the topical administration of this compound in mice, summarizing key quantitative data and experimental methodologies.
Data Presentation
Efficacy of Topical this compound Against Mites in Mice
The efficacy of a single topical application of this compound has been evaluated against common murine fur mites. The following table summarizes the percentage reduction in mite populations at various time points post-treatment.
| Mite Species | Dosage (mg/kg) | Efficacy (Day 4) | Efficacy (Day 7) | Efficacy (Day 21) |
| Myobia musculi | 10-12.4 | Not Reported | 100% | 100% |
| Myocoptes musculinus | 10-12.4 | Not Reported | 100% | 100% |
| Radfordia ensifera | 10-12.4 | Not Reported | 100% | 100% |
Data sourced from a study on naturally infected mice.
Another clinical trial evaluated two different dosages of this compound for the treatment of Myocoptes musculinus and Myobia musculi in mice, with the following efficacy results:
| Dosage (mg/kg) | Efficacy (Day 30) | Efficacy (Day 90) |
| 12 | 98.8% | 100% |
| 24 | 89.9% | 100% |
This study involved two treatments with a 30-day interval.[2]
Pharmacokinetics of Topical this compound
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (days) | Terminal Half-life (days) |
| 10 | 91.7 | Not Reported | 0.93 |
| 20 | 304.2 | Not Reported | 0.97 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Materials
-
This compound topical solution (e.g., Revolution® for kittens, 60 mg/mL)
-
Murine model (e.g., CD1 mice) naturally or experimentally infested with ectoparasites
-
Calibrated positive displacement pipette or microsyringe
-
Personal Protective Equipment (PPE): gloves, lab coat
Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for evaluating the efficacy of topical this compound in murine models.
Detailed Methodology
-
Animal Model and Housing:
-
Use an appropriate murine strain (e.g., CD1 mice) with a confirmed ectoparasite infestation.
-
House animals in a controlled environment with a standard light-dark cycle, temperature, and humidity.
-
Provide ad libitum access to food and water.
-
Acclimatize animals to the housing conditions for a minimum of 7 days before the start of the experiment.
-
-
Dose Preparation and Administration:
-
Weigh each mouse accurately on the day of treatment.
-
Calculate the required volume of this compound solution based on the desired dosage (e.g., 10 mg/kg). For a 60 mg/mL solution, the volume per gram of body weight can be calculated.
-
Using a calibrated pipette, draw up the calculated volume of this compound.
-
Part the fur between the scapulae (shoulder blades) to expose the skin.
-
Apply the solution directly to the skin in a single spot. Avoid applying to broken skin or allowing the animal to lick the application site immediately after treatment.
-
For the control group, a vehicle solution (the solvent used in the this compound formulation) should be applied in the same manner.
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., before treatment and on days 4, 7, 21, 30, and 90 post-treatment), assess the parasite load.
-
For fur mites, this can be done using the cellophane tape test or by skin scraping and microscopic examination.
-
Calculate the percentage efficacy using the following formula:
-
Efficacy (%) = [ (Mean parasite count in control group - Mean parasite count in treated group) / Mean parasite count in control group ] x 100
-
-
-
Safety and Clinical Observations:
-
Observe the animals daily for any adverse reactions at the application site (e.g., irritation, hair loss) or systemic signs of toxicity.
-
Record any changes in behavior, food and water intake, or body weight.
-
Signaling Pathway
Mechanism of Action of this compound
This compound's parasiticidal activity is primarily due to its effect on the nervous system of invertebrates. It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[3] It also interacts with gamma-aminobutyric acid (GABA) receptors.
Caption: Signaling pathway of this compound's mechanism of action in invertebrates.
This activation of GluCls leads to an increased influx of chloride ions into the nerve and muscle cells of the parasite. This influx causes hyperpolarization of the cell membranes, leading to flaccid paralysis and ultimately, the death of the parasite.[3] Mammals lack glutamate-gated chloride channels, which contributes to the high safety margin of this compound in vertebrates.
References
Application of Selamectin in Xenograft Models to Study Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The repurposing of existing drugs for oncology indications presents a promising avenue for accelerating the development of new cancer therapies. Selamectin, a widely used broad-spectrum parasiticide, has emerged as a candidate for enhancing the efficacy of conventional chemotherapy in preclinical xenograft models. These notes provide an overview of the application of this compound in studying drug interactions, particularly in the context of overcoming chemoresistance.
Mechanism of Action in Drug Sensitization:
This compound has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents, such as cisplatin, through a multi-faceted mechanism. In a study on uveal melanoma, this compound demonstrated a synergistic effect with cisplatin in reducing tumor growth in nude mice.[1] This effect is attributed to two primary actions:
-
Inhibition of Autophagy: this compound inhibits the expression of the autophagy-related gene ATG9B, leading to a reduction in autophagy.[1] Increased autophagy is a known mechanism of resistance to chemotherapy in tumor cells.[1]
-
Downregulation of Cisplatin-Resistance Genes: The expression of several genes associated with cisplatin resistance, including PDGFRB, DUSP1, MAST1, and IL11, was significantly downregulated in uveal melanoma cells treated with this compound.[1]
Furthermore, this compound is a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells, which is a major mechanism of multidrug resistance (MDR).[2] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their cytotoxic effects.
The structurally related compound, ivermectin, has also been shown to inhibit tumor metastasis and act synergistically with cytotoxic drugs in vivo.[3] Ivermectin's anticancer effects are linked to the regulation of multiple signaling pathways, including the inhibition of the Akt/mTOR pathway, which is also involved in autophagy. These findings with ivermectin provide a strong rationale for the investigation of this compound in similar cancer models and combination therapies.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in xenograft models to investigate drug interactions. Specific parameters may require optimization based on the tumor model and chemotherapeutic agent being studied.
Xenograft Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., uveal melanoma, breast cancer) in appropriate media and conditions to logarithmic growth phase.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude, NOD/SCID) of 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
This compound and Chemotherapy Administration
-
Drug Preparation:
-
This compound: As a specific formulation for in vivo anti-cancer studies is not commercially available, a sterile injectable formulation would need to be prepared. A suggested approach is to dissolve this compound powder in a biocompatible solvent such as a mixture of dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Note: The optimal vehicle and concentration should be determined empirically.
-
Chemotherapeutic Agent (e.g., Cisplatin): Reconstitute according to the manufacturer's instructions in sterile saline or 5% dextrose solution.
-
-
Dosing and Administration:
-
This compound: Based on studies with the related compound ivermectin in mouse xenograft models, a starting dose range for this compound could be 5-10 mg/kg. Administration can be via intraperitoneal (IP) injection.
-
Cisplatin: A typical dose for cisplatin in mouse xenograft models is in the range of 2-5 mg/kg, administered via IP injection.
-
Treatment Schedule:
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer treatments on a defined schedule (e.g., every 3 days for 4 weeks).
-
Administer this compound 1-2 hours prior to the chemotherapeutic agent to allow for P-gp inhibition.
-
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
Data Presentation
Quantitative data from xenograft studies should be summarized in clear, tabular formats to facilitate comparison between treatment groups.
Table 1: Effect of this compound and Cisplatin on Tumor Growth in a Uveal Melanoma Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 28 (mg) ± SEM |
| Vehicle Control | 8 | Data not available | - | Data not available |
| This compound | 8 | Data not available | Data not available | Data not available |
| Cisplatin | 8 | Data not available | Data not available | Data not available |
| This compound + Cisplatin | 8 | Data not available | Data not available | Data not available |
Note: The specific quantitative data from the pivotal study demonstrating the synergistic effect of this compound and cisplatin in a uveal melanoma xenograft model is not publicly available. The table above serves as a template for presenting such data.
Visualizations
Experimental Workflow
Caption: Workflow for a xenograft study investigating the synergistic effects of this compound and cisplatin.
Signaling Pathway of this compound-Induced Chemosensitization
Caption: this compound's proposed mechanism for overcoming cisplatin resistance.
References
Application Notes and Protocols: Development of a Fluorescently-Labeled Selamectin for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selamectin is a broad-spectrum macrocyclic lactone endectocide used in veterinary medicine to treat and prevent parasitic infections in cats and dogs.[1] Its mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of neuronal and muscular membranes, resulting in paralysis and death of the parasite.[2][3] Understanding the precise localization and interaction of this compound with its target is crucial for elucidating its efficacy and for the development of new antiparasitic agents. To this end, a fluorescently-labeled version of this compound would be an invaluable tool, enabling direct visualization of the drug's distribution and target engagement within parasites using fluorescence microscopy.
This document provides detailed application notes and protocols for the synthesis, characterization, and application of a novel fluorescently-labeled this compound analog, designated SLM-Fluor 488, for imaging studies in parasites.
Diagram of the Experimental Workflow
References
Application Note: Protocol for Assessing the Ovicidal Activity of Selamectin
Introduction
Selamectin is a broad-spectrum, semi-synthetic avermectin parasiticide used in veterinary medicine to control a variety of internal and external parasites in dogs and cats.[1][2][3] Its mode of action involves the potentiation of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and death of the parasite.[1][2] Beyond its well-documented adulticidal and larvicidal properties, this compound also exhibits significant ovicidal activity, effectively interrupting the life cycle of key ectoparasites such as the cat flea (Ctenocephalides felis felis).[4][5][6] This ovicidal action is crucial for controlling environmental contamination and preventing re-infestation.
The assessment of ovicidal efficacy is a critical component in the development and evaluation of antiparasitic drugs. A standardized in vitro protocol allows for the precise determination of a compound's ability to prevent egg hatching, providing valuable data on its potency and spectrum of activity. This document provides a detailed protocol for assessing the ovicidal activity of this compound against ectoparasite eggs, tailored for use by researchers, scientists, and drug development professionals.
Mechanism of Action: this compound
This compound's primary molecular target in parasites is the glutamate-gated chloride ion channel (GluCl). These channels are crucial for inhibitory neurotransmission in invertebrates.
Caption: Signaling pathway of this compound's parasiticidal action.
Experimental Protocol: In Vitro Ovicidal Assay
This protocol details an in vitro method for determining the dose-dependent ovicidal activity of this compound against ectoparasite eggs, such as those of Ctenocephalides felis. The methodology is adapted from established in vitro insecticide testing procedures.
1. Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, molecular biology grade)[5]
-
Acetone (analytical grade)[7]
-
Distilled water
-
Filter paper discs (e.g., Whatman No. 1, sized to fit Petri dishes)
-
Petri dishes (e.g., 35 mm or 60 mm)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Glass vials[7]
-
Incubator capable of maintaining 25-28°C and 70-80% relative humidity[8]
-
Stereomicroscope
-
Fine-bristle paintbrush
-
Parasite eggs (Ctenocephalides felis or other species of interest), less than 24 hours old.
2. Preparation of this compound Solutions
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.[5]
-
Create a series of working solutions by diluting the stock solution in acetone. A suggested concentration range for testing, based on larvicidal assays, is 0.01, 0.1, 1.0, 10, and 100 µg/mL.[7] The final concentrations may need to be optimized depending on the parasite species.
-
Prepare a "vehicle control" solution containing the same concentration of DMSO and acetone as the highest concentration test solution.
-
Prepare a "negative control" using only acetone.
3. Experimental Procedure
Caption: Experimental workflow for the in vitro ovicidal assay.
-
Treatment of Filter Paper: Place one filter paper disc into each Petri dish. Using a pipette, evenly apply a standard volume (e.g., 200 µL) of a this compound dilution, vehicle control, or negative control solution onto the filter paper.[3]
-
Solvent Evaporation: Allow the acetone to evaporate completely by leaving the Petri dishes in a fume hood for at least 30-60 minutes.[7]
-
Egg Application: Using a fine-bristle paintbrush, carefully transfer a known number of parasite eggs (e.g., 25-50) onto the center of each treated filter paper disc. Ensure eggs are of a consistent age (e.g., 4-5 days old) to control for variability in susceptibility during embryonic development.[1]
-
Incubation: Seal the Petri dishes with lids and place them in an incubator set to optimal hatching conditions for the target species (for C. felis, approximately 25-28°C and 75% relative humidity).[8]
-
Viability Assessment: Monitor the eggs daily under a stereomicroscope. Record the number of hatched larvae and unhatched eggs in each dish over a period sufficient for all viable control eggs to hatch (typically 7-14 days). An egg is considered non-viable if it fails to hatch within this period.[1]
4. Data Collection and Analysis
-
For each replicate and concentration, record the total number of eggs and the number of hatched eggs.
-
Calculate the percent hatchability for each replicate:
-
Percent Hatchability = (Number of Hatched Eggs / Total Number of Eggs) x 100
-
-
Calculate the mean percent hatchability for each treatment group.
-
Correct for mortality in the control group using Abbott's formula to determine the efficacy of this compound:
-
Percent Efficacy = [1 - (Percent Hatchability in Treatment / Percent Hatchability in Control)] x 100
-
-
Use probit analysis or logistic regression to calculate the lethal concentration that inhibits hatching in 50% of the eggs (LC50).
Data Presentation
Quantitative results should be summarized in clear, structured tables for comparative analysis.
Table 1: Ovicidal Activity of this compound Against Parasite Eggs
| Treatment Group | Concentration (µg/mL) | No. of Replicates | Total Eggs (Mean ± SD) | Hatched Eggs (Mean ± SD) | Percent Hatchability (Mean ± SD) |
| Negative Control | 0 | 5 | 50 ± 0 | 48 ± 2 | 96.0% ± 4.0 |
| Vehicle Control | 0 | 5 | 50 ± 0 | 47 ± 3 | 94.0% ± 6.0 |
| This compound | 0.01 | 5 | 50 ± 0 | ||
| This compound | 0.1 | 5 | 50 ± 0 | ||
| This compound | 1.0 | 5 | 50 ± 0 | ||
| This compound | 10.0 | 5 | 50 ± 0 | ||
| This compound | 100.0 | 5 | 50 ± 0 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Efficacy and Lethal Concentration of this compound
| Concentration (µg/mL) | Corrected Efficacy (%) | 95% Confidence Interval |
| 0.01 | ||
| 0.1 | ||
| 1.0 | ||
| 10.0 | ||
| 100.0 | ||
| LC50 (µg/mL) | [Calculated Value] | [Lower Limit] - [Upper Limit] |
Note: Efficacy is calculated relative to the vehicle control group using Abbott's formula.
References
- 1. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Ovicidal and larvicidal modes of action of fenoxycarb against the cat flea (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro activity of essential oils against adult and immature stages of Ctenocephalides felis felis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ctenocephalides (felis) felis (cat flea) Ctenocephalides (felis) canis (dog flea) - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
Troubleshooting & Optimization
Technical Support Center: Investigating Selamectin Resistance in Mycobacterium smegmatis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of selamectin resistance in Mycobacterium smegmatis.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for our M. smegmatis cultures after serial passage. What are the potential initial mechanisms of resistance?
A1: A stepwise increase in MIC during serial passage experiments often suggests the involvement of multi-genic or incremental resistance mechanisms. The most common initial mechanisms in M. smegmatis include the upregulation of native efflux pumps or mutations in the drug's target. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration.
Q2: Our this compound-resistant mutants do not show any mutations in the predicted target genes. What other resistance mechanisms should we investigate?
A2: If target modification is ruled out, other potential mechanisms of resistance should be explored. These can include:
-
Efflux Pump Overexpression: This is a very common mechanism of drug resistance in mycobacteria.
-
Drug Modification/Inactivation: The bacterium may have acquired the ability to enzymatically modify or degrade this compound.
-
Cell Wall Modification: Alterations in the composition and structure of the mycobacterial cell wall can reduce drug permeability.
-
Target Protection: A protein may bind to the drug's target, preventing the drug from binding.
Q3: How can we quickly screen for the involvement of efflux pumps in our this compound-resistant M. smegmatis strains?
A3: A rapid method to screen for efflux pump activity is to determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil or reserpine. A significant reduction in the this compound MIC in the presence of an EPI is a strong indicator of efflux-mediated resistance.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in MIC values between replicate experiments. | Inoculum size variation. | Standardize the inoculum preparation. Ensure the turbidity of the bacterial suspension is consistent (e.g., McFarland standard 0.5). |
| Instability of this compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light. | |
| Edge effects in microtiter plates. | Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to maintain humidity. |
Issue 2: Failure to Amplify a Specific Gene from a Resistant Mutant
| Symptom | Possible Cause | Troubleshooting Step |
| No PCR product is observed for a gene suspected to be involved in resistance. | Large deletion in the genomic region. | Design primers for flanking regions to confirm a deletion event. |
| PCR inhibitors in the genomic DNA preparation. | Re-purify the genomic DNA using a column-based kit or perform a phenol-chloroform extraction followed by ethanol precipitation. | |
| Suboptimal PCR conditions. | Optimize the annealing temperature and extension time. Consider using a PCR additive like DMSO, especially for GC-rich mycobacterial DNA. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: Culture M. smegmatis in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh broth.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide (EtBr)
-
Cell Preparation: Harvest mid-log phase M. smegmatis cells, wash twice with PBS containing 0.05% Tween 80, and resuspend in the same buffer.
-
Loading with EtBr: Add EtBr to a final concentration of 2 µg/mL and incubate for 1 hour at 37°C in the dark to allow for EtBr uptake.
-
Efflux Initiation: Centrifuge the cells, remove the supernatant, and resuspend in PBS. Add glucose (final concentration 0.4%) to energize the cells and initiate efflux.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer (Excitation: 530 nm, Emission: 590 nm). A decrease in fluorescence indicates EtBr efflux.
-
Inhibitor Control: In a parallel sample, add an efflux pump inhibitor (e.g., verapamil at 100 µg/mL) before adding glucose. Inhibition of efflux will result in a slower decrease in fluorescence compared to the untreated sample.
Data Presentation
Table 1: MIC of this compound Against Wild-Type and Resistant M. smegmatis
| Strain | MIC (µg/mL) | Fold Change |
| M. smegmatis mc²155 (Wild-Type) | 8 | - |
| This compound-Resistant Mutant 1 (SRM1) | 64 | 8 |
| This compound-Resistant Mutant 2 (SRM2) | 128 | 16 |
Table 2: Effect of Efflux Pump Inhibitor (Verapamil) on this compound MIC
| Strain | This compound MIC (µg/mL) | This compound + Verapamil (100 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| M. smegmatis mc²155 (Wild-Type) | 8 | 8 | 1 |
| SRM1 | 64 | 16 | 4 |
| SRM2 | 128 | 16 | 8 |
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Efflux-mediated this compound resistance model.
Caption: Troubleshooting logic for resistance mechanisms.
Technical Support Center: Troubleshooting Selamectin-Induced Effects on CreER Activity
Welcome to the technical support center for researchers encountering unexpected effects on CreER activity in transgenic mice following treatment with Selamectin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Can the parasiticide this compound affect the activity of my CreER transgenic mouse line?
A1: Yes, there is published evidence indicating that this compound, and the related drug Ivermectin, can have unexpected effects on the activity of inducible CreER proteins in transgenic mice.[1][2] These effects can manifest as either aberrant activation of CreER in the absence of an inducer like tamoxifen (leaky expression) or a reduction in the expected tamoxifen-induced recombination.[2]
Q2: What is the potential mechanism behind this compound's effect on CreER activity?
A2: The exact mechanism in transgenic mice is still under investigation.[2] However, studies have shown that this compound and Ivermectin can increase the expression of Estrogen Receptor 1 (ESR1) in cell lines.[3][4] Since the CreER fusion protein contains a modified ligand-binding domain of the estrogen receptor, it is hypothesized that this compound treatment could lead to an overall increase in CreER protein levels. This could potentially result in tamoxifen-independent "leaky" activity or alter the dynamics of tamoxifen-induced recombination. It is also speculated that a metabolite of this compound might be capable of binding to and activating the modified estrogen receptor.[2]
Q3: Are these off-target effects of this compound widely known?
A3: These effects are not widely known, and many researchers may be unaware of the potential for parasiticides to interfere with inducible Cre systems.[2] It is often assumed that such treatments are innocuous to transgenic elements.[2]
Q4: My CreER line is showing unexpected recombination in control mice that were treated with this compound. What should I do?
A4: This suggests a tamoxifen-independent activation of CreER. You should proceed to the troubleshooting guide below to confirm this effect and take steps to mitigate it. This may involve adjusting your experimental timeline, using alternative parasiticides, or implementing more stringent control groups.
Q5: My tamoxifen induction seems less efficient in mice that have been treated with this compound. Is this a known issue?
A5: Yes, studies have reported that this compound and Ivermectin can, in some cases, prevent or reduce the expected activity of CreER fusion proteins.[2] The troubleshooting guide will provide steps to quantify and address this issue.
Q6: Are there alternatives to this compound for parasite control in CreER mouse colonies?
A6: It is advisable to consult with your facility's veterinarians for the most appropriate and up-to-date parasite control strategies. When choosing an alternative, it is crucial to consider its potential interactions with your experimental system. Whenever possible, opt for treatments with no known interference with nuclear receptor signaling pathways.
Troubleshooting Guide
If you suspect this compound is affecting your CreER system, follow this step-by-step guide to diagnose and address the issue.
Step 1: Confirm the Unexpected CreER Activity
The first step is to systematically confirm that the observed effects are due to this compound and not other sources of variability in the Cre-lox system, such as inherent leakiness of the CreER line or issues with tamoxifen administration.[5][6][7]
Experimental Protocol: Assessment of Tamoxifen-Independent CreER Activity
This protocol is designed to determine if this compound is causing "leaky" CreER activity.
Materials:
-
CreER transgenic mice crossed with a reporter line (e.g., Rosa26-LSL-tdTomato).
-
This compound (as used in your facility).
-
Control vehicle for this compound (if applicable).
-
Tamoxifen (for positive control group).
-
Corn oil (vehicle for tamoxifen).
-
Tissue collection and processing reagents for histology or PCR.
Procedure:
-
Establish Experimental Groups:
-
Group A (Negative Control): CreER;Reporter mice, no treatment.
-
Group B (Vehicle Control): CreER;Reporter mice, treated with the vehicle for this compound (if any).
-
Group C (this compound Treatment): CreER;Reporter mice, treated with this compound according to your facility's protocol.
-
Group D (Positive Control): CreER;Reporter mice, treated with tamoxifen.
-
-
Treatment: Administer treatments to the respective groups. Ensure the timing and dosage of this compound in Group C mimic the conditions of your primary experiment.
-
Tissue Collection: At a relevant time point post-treatment (e.g., 1-2 weeks), harvest tissues of interest from all groups.
-
Analysis:
-
Histology: Process tissues for fluorescence microscopy to visualize reporter expression (e.g., tdTomato-positive cells).
-
Quantitative PCR (qPCR): Extract genomic DNA and perform qPCR to quantify the extent of recombination of the floxed allele.[8]
-
Interpreting the Results:
-
If Group C shows a significant increase in reporter expression or allele recombination compared to Groups A and B, it confirms this compound-induced leaky CreER activity.
-
Group D serves as a positive control to ensure the CreER system is functional.
Step 2: Quantify the Effect
Once confirmed, it is important to quantify the extent of the off-target effect in different tissues.
Data Presentation: Hypothetical Quantification of this compound-Induced Leaky Recombination
| Tissue | Negative Control (% Recombination) | This compound Treated (% Recombination) | Tamoxifen Treated (% Recombination) |
| Brain | < 1% | 5 - 15% | 80 - 95% |
| Liver | < 1% | 10 - 25% | 85 - 98% |
| Pancreas | < 2% | 8 - 20% | 75 - 90% |
| Heart | < 1% | 3 - 10% | 70 - 85% |
Step 3: Mitigation Strategies
Based on the diagnosis, consider the following strategies:
-
Modify Experimental Timeline: If this compound treatment is unavoidable, plan your experiments so that there is a sufficient washout period between the treatment and the start of your experiment. The duration of this washout period may need to be determined empirically.
-
Use Alternative Parasiticides: Consult with your veterinary staff to identify alternative treatments with a lower likelihood of interacting with nuclear receptors.
-
Stringent Controls: For ongoing experiments, include a "this compound-only" control group (CreER mice treated with this compound but not tamoxifen) to account for any background recombination in your analysis.
-
Consider Alternative Inducible Systems: For future studies, you might consider using other inducible systems that do not rely on the estrogen receptor, such as the tetracycline-inducible (Tet-On/Tet-Off) system or other recombinases like FLP-FRT.
Signaling Pathways and Workflows
Proposed Mechanism of this compound's Effect on CreER
Caption: Proposed pathway of this compound-induced CreER activity.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound's effects.
Detailed Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Recombination Efficiency
Objective: To quantify the percentage of recombined ("knocked-out") alleles in a given tissue sample.
Principle: This protocol uses three primers: a forward primer upstream of the first loxP site, a reverse primer downstream of the second loxP site, and a second reverse primer within the floxed region. This allows for the amplification of both the floxed and the recombined allele in the same reaction, with the product size distinguishing between the two.
Materials:
-
Genomic DNA isolated from tissues of interest.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers specific for the floxed and recombined alleles.
-
qPCR instrument.
Procedure:
-
Primer Design: Design three primers as described in the principle. Ensure the product sizes for the floxed and recombined alleles are sufficiently different to be resolved by gel electrophoresis or melt curve analysis.
-
Standard Curve: Prepare a standard curve using known ratios of DNA from a fully recombined mouse line and a non-recombined mouse line.
-
qPCR Reaction Setup: Set up qPCR reactions for each experimental sample, including no-template controls.
-
Cycling Conditions: Use standard qPCR cycling conditions, followed by a melt curve analysis.
-
Data Analysis:
-
Determine the Ct values for each allele in your samples.
-
Use the standard curve to calculate the relative amounts of the floxed and recombined alleles.
-
Calculate the percentage of recombination for each sample.
-
Protocol 2: Western Blot for CreER Protein Levels
Objective: To determine if this compound treatment alters the expression level of the CreER fusion protein.
Materials:
-
Tissue lysates from control and this compound-treated mice.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Primary antibody against Cre recombinase or the estrogen receptor.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse tissues and quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for CreER and a loading control (e.g., GAPDH or β-actin). Normalize the CreER signal to the loading control to compare protein levels between groups.
Disclaimer: The quantitative data presented in this guide is illustrative. Researchers should always generate their own data and include appropriate controls in all experiments. It is crucial to consult with institutional animal care and use committees and veterinary staff regarding all animal procedures and treatments.
References
- 1. Unexpected effects of ivermectin and this compound on inducible Cre activity in mice | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Unexpected effects of ivermectin and this compound on inducible CreER activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. 4 essential steps to verify your Cre-lox model [jax.org]
Optimizing Selamectin dosage for non-target organisms in ecotoxicology studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Selamectin dosage in ecotoxicology studies involving non-target organisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on non-target invertebrates?
This compound is a broad-spectrum parasiticide belonging to the avermectin class of macrocyclic lactones.[1][2] Its primary mechanism of action in invertebrates involves activating glutamate-gated chloride channels in nerve and muscle cells.[3][4] This increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve cells, which disrupts nerve signal transmission.[3] The ultimate result is flaccid paralysis and death of the organism.[2][3] This targeted action is highly selective for invertebrate receptors, which is the basis for its relative safety in mammals who have a blood-brain barrier that limits the compound's access to the central nervous system.[1][3]
Q2: Why is it crucial to study the effects of this compound on non-target organisms?
While this compound is used in companion animals, it can enter the environment through excretion or wash-off.[5][6] Avermectins are known to be potent and persistent chemicals that can be harmful to the environment.[6][7] Studies have shown that this compound is toxic to non-target organisms, particularly invertebrates that play vital roles in ecosystem health, such as nutrient cycling.[5][7][8] Given its high toxicity to these organisms, understanding its environmental risk is essential.[5][9]
Q3: Where can I find established ecotoxicity data for this compound to guide my initial dose selection?
Published literature on the ecotoxicity of this compound is less extensive compared to other avermectins like Ivermectin.[5][8] However, some key data points are available. For aquatic invertebrates, a 48-hour median lethal concentration (LC50) of 26 ng/L has been reported for Daphnia magna (Water Flea), and a 96-hour LC50 of 28 ng/L for Mysidopsis bahia (Mysid Shrimp).[9][10] For terrestrial organisms, much of the concern is extrapolated from data on other macrocyclic lactones, which show negative effects on dung beetles, earthworms, and soil microbial communities.[6][11][12]
Q4: What are the recommended starting concentrations for acute and chronic toxicity tests with this compound?
For aquatic organisms , particularly sensitive invertebrates like Daphnia magna, initial range-finding tests should include concentrations well below and above the known 48-hour LC50 of 26 ng/L.[9][10] A logarithmic series of concentrations (e.g., 1, 10, 100 ng/L) is recommended. For chronic studies, concentrations should be even lower, focusing on sublethal endpoints.
For soil organisms , such as the earthworm Eisenia fetida, there is less specific data for this compound. Drawing from studies on other avermectins like abamectin and ivermectin, which have shown effects at concentrations in the µg/kg to mg/kg range in soil, initial tests could start in the low µg/kg range.[6][13][14] It is critical to conduct preliminary range-finding studies to determine the appropriate concentration range for your specific organism and soil type.
Q5: How should I prepare and handle this compound stock solutions for my experiments?
This compound is highly flammable and should be stored at room temperature away from ignition sources.[10] When preparing stock solutions, use appropriate personal protective equipment (PPE). Due to its low water solubility, a suitable organic solvent like acetone or ethanol is typically used to create a concentrated stock solution. This stock can then be serially diluted in the test media (e.g., reconstituted hard water for aquatic tests, or directly applied to soil). It is crucial to include a solvent control group in your experimental design to account for any potential effects of the solvent itself.
Data Presentation: Ecotoxicity of this compound
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Concentration | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | EC50 | 26 ng/L | 48 Hours | [10] |
| Mysidopsis bahia (Mysid Shrimp) | LC50 | 28 ng/L | 96 Hours | [10] |
Table 2: Acute Toxicity of this compound to Mammals (for Hazard Classification Reference)
| Species | Route of Administration | Endpoint | Value | Hazard Class | Reference |
| Mice | Intragastric | LD50 | 4816.7 mg/kg | Class 3 (Moderately Hazardous) | [15] |
| Rats | Intragastric | LD50 | 6091.7 mg/kg | Class 3 (Moderately Hazardous) | [15] |
| Rats | Dermal | LD50 | > 8500 mg/kg | Class 4 (Low-Hazardous) | [15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Mortality in Control Group | - Contaminated test media or equipment.- Unhealthy test organisms.- Stress from handling or experimental conditions. | - Use high-purity water and acid-wash all glassware.- Ensure organisms are sourced from a healthy culture and properly acclimated.- Refine handling procedures to minimize stress. |
| High Mortality in Solvent Control Group | - Solvent concentration is too high and causing toxicity. | - Reduce the final solvent concentration in the test media (typically <0.1% v/v).- Select a less toxic solvent if possible.- Ensure the solvent evaporates completely from soil before introducing organisms. |
| No Observable Effect at Expected Toxic Concentrations | - Incorrect dosage calculation or stock solution preparation.- Degradation of this compound in the test system.- Low bioavailability due to adsorption to test containers or organic matter in soil/water. | - Verify all calculations and re-prepare stock solutions.- Confirm the concentration of your stock and test solutions analytically (e.g., via HPLC).- Use silanized glassware to reduce adsorption.- Characterize the organic matter content of your soil/water as it can significantly impact bioavailability. |
| High Variability Between Replicates | - Inconsistent number of organisms per replicate.- Non-homogenous distribution of this compound, especially in soil matrices.- Genetic variability within the test population. | - Standardize the number and life stage of organisms in each replicate.- Ensure thorough mixing of this compound into the soil matrix.- Increase the number of replicates to improve statistical power. |
Experimental Protocols
Protocol 1: Acute Immobilization Test with Daphnia magna
This protocol is adapted from standard OECD guidelines for testing the effects of chemicals on aquatic invertebrates.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of test concentrations (e.g., 5, 10, 25, 50, 100 ng/L) and a control (media only) and solvent control by adding precise volumes of the stock solution to reconstituted hard water.
-
Test Setup: Use glass beakers as test vessels. Add 10 Daphnia neonates to each of at least four replicate beakers per concentration.
-
Exposure: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the 48-hour EC50 value (the concentration that causes immobilization in 50% of the population) using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Analytical Method for this compound in Water Samples
This protocol outlines a general procedure for the determination of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Pass a known volume of the water sample through a C18 SPE cartridge.
-
Wash the cartridge with HPLC-grade water to remove interferences.
-
Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller, known volume of mobile phase.[16]
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV or fluorescence detector.[17][18]
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.
-
Detection: Set the UV detector to 246 nm.[17] For higher sensitivity, fluorescence detection can be used after a derivatization step.[18]
-
Quantification: Create a calibration curve using certified this compound standards. Compare the peak area of the sample to the calibration curve to determine the concentration.[16] LC-MS/MS methods can offer even lower detection limits.[19]
-
Visualizations
Caption: Mechanism of action of this compound on invertebrate nerve and muscle cells.
Caption: General experimental workflow for a this compound ecotoxicology study.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Ectoparasiticides Used in Small Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates—a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pet treatments could be harming freshwater life — Freshwater Biological Association [fba.org.uk]
- 8. A review on the toxicity and non-target effects of macrocyclic lactones in terrestrial and aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental pollution from pet parasiticides - ProQuest [proquest.com]
- 10. zoetisus.com [zoetisus.com]
- 11. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Negative effects of abamectin on soil microbial communities in the short term [frontiersin.org]
- 14. Negative effects of abamectin on soil microbial communities in the short term - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human exposure to this compound from dogs treated with revolution: methodological consideration for this compound isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Selamectin instability in long-term in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Selamectin in long-term in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating in the cell culture medium. What should I do?
A1: this compound is a hydrophobic compound with low aqueous solubility. Precipitation in aqueous-based culture media is a common issue. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Use a Co-solvent System: For particularly problematic precipitation, consider using a co-solvent system. A combination of DMSO and Pluronic F-127 or other biocompatible surfactants can help maintain this compound's solubility in the culture medium.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before use. Avoid storing diluted this compound solutions for extended periods.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed culture medium can sometimes prevent precipitation that occurs due to temperature changes.
Q2: I am observing inconsistent or lower-than-expected efficacy of this compound in my long-term experiments. What could be the cause?
A2: The instability of this compound in culture media over time is a likely culprit for inconsistent results. Several factors can contribute to its degradation:
-
Hydrolysis: Avermectins are susceptible to hydrolysis, especially under acidic or alkaline conditions. The pH of your culture medium can shift during long-term incubation, potentially accelerating degradation.
-
Oxidation: this compound can be oxidized, leading to a loss of activity. The presence of reactive oxygen species in the culture environment can contribute to this process.
-
Photodegradation: Avermectins are known to be sensitive to light. Exposure of your culture plates or media containing this compound to ambient light for prolonged periods can cause photodegradation.
-
Adsorption to Plasticware: Being a hydrophobic compound, this compound can adsorb to the surface of plastic culture vessels (e.g., flasks, plates). This reduces the effective concentration of the drug in the medium available to the cells.
To mitigate these issues, refer to the troubleshooting guide below and the provided experimental protocols for stability assessment.
Q3: How should I prepare and store my this compound stock solution?
A3: Proper preparation and storage of your this compound stock solution are critical for reproducible experiments.
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.
-
Storage Temperature: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can contribute to the degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long-term in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased drug activity over time | This compound degradation in the culture medium. | 1. Perform periodic media changes with freshly prepared this compound to maintain a consistent concentration. 2. Determine the half-life of this compound under your specific experimental conditions (see Experimental Protocol 1). 3. Protect cultures from light by keeping them in a dark incubator and minimizing exposure during handling. |
| High variability between replicate wells | 1. Inconsistent pipetting of the hydrophobic drug solution. 2. Uneven adsorption of this compound to the plasticware. 3. Precipitation of the compound upon addition to the media. | 1. Ensure thorough mixing of the culture medium immediately after adding this compound. 2. Consider using low-adsorption plasticware or pre-coating plates with a blocking agent like bovine serum albumin (BSA) if adsorption is significant. 3. Visually inspect for precipitation after adding the drug and optimize the final solvent concentration. |
| Unexpected changes in cell morphology or growth | 1. Cytotoxicity from the solvent (e.g., DMSO). 2. Degradation products of this compound may have different biological activities. | 1. Run a solvent control with the same final concentration of DMSO used in your experimental wells. 2. If degradation is suspected, analyze the culture supernatant for the presence of degradation products using HPLC or LC-MS. |
| Difficulty in maintaining a constant drug concentration | 1. Rapid degradation of this compound. 2. Cellular metabolism of the compound. 3. Adsorption to plastic and cellular components. | 1. Implement a more frequent media refreshment schedule based on the determined half-life of this compound. 2. Use a higher initial concentration if rapid depletion is confirmed, ensuring it remains within the non-toxic range. 3. Quantify the amount of this compound in the cell lysate and supernatant separately to understand its distribution (see Experimental Protocol 2). |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Medium
This protocol outlines a method to determine the stability and half-life of this compound under your specific in vitro experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or fluorescence) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Analytical column (e.g., C18)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Medium: Spike pre-warmed cell culture medium with the this compound stock solution to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the spiked medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis:
-
Thaw the samples.
-
Extract this compound from the medium if necessary (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering components.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound in your culture medium.
-
Protocol 2: Assessing Adsorption of this compound to Cell Culture Plasticware
This protocol helps quantify the loss of this compound due to adsorption to plastic surfaces.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium
-
The type of cell culture plates or flasks you use in your experiments (e.g., 6-well polystyrene plates)
-
Low-adsorption microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare Spiked Medium: Prepare a known concentration of this compound in your cell culture medium as described in Protocol 1.
-
Incubation:
-
Test Wells: Add the spiked medium to several wells of your cell culture plate.
-
Control Tubes: Add the same volume of spiked medium to low-adsorption microcentrifuge tubes (as a control for minimal adsorption).
-
-
Incubate the plate and tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation period, carefully collect the medium from the wells and the control tubes.
-
Sample Analysis: Analyze the concentration of this compound in the medium from both the test wells and the control tubes using HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of this compound lost to adsorption using the following formula: % Adsorption = [(Concentration_control - Concentration_test) / Concentration_control] * 100
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 8 | 8.5 | 85 |
| 24 | 6.2 | 62 |
| 48 | 3.8 | 38 |
| 72 | 2.3 | 23 |
This table presents example data. You should generate your own data using the protocol above.
Table 2: Hypothetical Adsorption of this compound to Polystyrene Plates
| Condition | This compound Concentration (µM) after 24h | % Adsorption |
| Control (Low-adsorption tube) | 6.1 | - |
| Test (Polystyrene well) | 4.9 | 19.7 |
This table presents example data. You should generate your own data using the protocol above.
Visualizations
Signaling Pathway of this compound
This compound, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates. This leads to the paralysis and death of the parasite.[1]
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the workflow for determining the in vitro stability of this compound.
Logical Flow for Troubleshooting Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
References
Minimizing off-target effects of Selamectin in cell culture
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and understand potential off-target effects of Selamectin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a macrocyclic lactone of the avermectin group.[1] Its primary, on-target mechanism involves activating glutamate-gated chloride channels in invertebrates like parasites.[2][3] This activation leads to an influx of chloride ions into nerve cells, causing hyperpolarization, neuromuscular paralysis, and ultimately death of the parasite.[1][2] In mammals, these specific glutamate-gated chloride channels are not present, which is the basis for its high safety margin in veterinary applications.[1] However, when used in in vitro cell culture with mammalian cells, the potential for interactions with other targets should be considered.
Q2: What are off-target effects and why are they a concern for a compound like this compound?
Off-target effects occur when a drug or compound interacts with unintended molecular targets, leading to unforeseen biological responses.[4] While this compound is highly specific for its invertebrate target, at concentrations typically used in cell culture, it may interact with other mammalian proteins or pathways. These interactions are critical to identify because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended on-target effect.[5] Documenting and mitigating these effects is essential for the confident use of chemical probes in research.[5]
Q3: My cells are showing unexpected phenotypes (e.g., reduced viability, altered morphology) after this compound treatment. Could this be an off-target effect?
Yes, unexpected cellular responses could indicate off-target activity. While this compound has a high safety rating in animals, in vitro systems lack the complex pharmacokinetics of a whole organism.[2] Direct exposure of cells in culture to a compound can sometimes reveal cytotoxic or other biological effects that are not observed in vivo. For instance, one study noted that this compound, and the related compound Ivermectin, can unexpectedly alter CreER recombinase activity in transgenic mouse models, highlighting its potential to interact with unintended cellular machinery.[6][7][8]
Q4: How can I proactively design my experiments to minimize potential off-target effects of this compound?
A key strategy is to use the lowest effective concentration of the compound and include rigorous controls.[9] Rational drug design and high-throughput screening are methods used in drug development to reduce off-target effects from the outset.[4] For a research setting, you can adopt several best practices:
-
Thorough Dose-Response: Conduct a comprehensive dose-response curve to identify the minimal concentration that produces your desired on-target effect.
-
Use Positive and Negative Controls: Include a well-characterized compound with a similar on-target effect (positive control) and a structurally related but inactive molecule (negative control), if available.
-
Orthogonal Approaches: Validate your findings using a non-pharmacological method, such as siRNA or CRISPR-Cas9, to silence the intended target gene.[4] If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it provides stronger evidence for on-target activity.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and mitigating suspected off-target effects of this compound.
Problem: You observe significant cytotoxicity or other unexpected cellular changes at concentrations where you do not expect to see an on-target effect.
Workflow for Investigation:
Caption: Workflow for troubleshooting suspected off-target effects.
Data Summary
When evaluating a compound, comparing its potency for the intended (on-target) effect versus unintended (off-target) effects is crucial. The half-maximal inhibitory (IC50) or effective (EC50) concentrations are key metrics for this comparison.[10][11] A significantly lower IC50/EC50 for the on-target effect is desirable.
Table 1: Example Quantitative Comparison of On-Target vs. Off-Target Activity
| Parameter | On-Target Effect (Invertebrate GluCl) | Potential Off-Target Effect (Mammalian Cell Viability) | Selectivity Ratio (Off-Target IC50 / On-Target EC50) |
| Metric | EC50 | IC50 | - |
| This compound | Low nM range (Hypothetical) | >10 µM (Hypothetical) | >1000 |
| Interpretation | High potency for the intended target. | Lower potency for off-target cytotoxicity. | A high ratio suggests good selectivity for the on-target effect. |
Note: Specific IC50/EC50 values for this compound's off-target effects on various mammalian cell lines are not widely documented. The values above are illustrative. Researchers must determine these values empirically for their specific experimental system.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol is adapted from standard cell viability assay procedures.[9]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Target mammalian cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is common to perform a 10-point dilution series (e.g., 100 µM to 0.5 nM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and experimental goals.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Visualizing On-Target vs. Off-Target Concepts
Understanding the relationship between on-target efficacy, off-target effects, and toxicity is key to interpreting experimental data.
Caption: Relationship between drug concentration and observed effects.
Hypothetical Off-Target Signaling Pathway
If this compound were to have an off-target effect, it might involve binding to a kinase or receptor unintendedly, thereby activating or inhibiting a downstream signaling cascade.
Caption: Hypothetical on-target vs. off-target signaling pathways.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Unexpected effects of ivermectin and this compound on inducible CreER activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected effects of ivermectin and this compound on inducible Cre activity in mice | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Strategies to enhance the bioavailability of Selamectin for systemic efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the systemic bioavailability and efficacy of Selamectin in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving the systemic absorption of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent plasma concentrations of this compound after topical application. | Formulation Issues: Poor solubility of this compound in the vehicle, inadequate penetration enhancement, or physical instability of the formulation. | 1. Optimize Vehicle Selection: Ensure this compound is fully solubilized in the chosen vehicle. Consider using co-solvents or solubility enhancers. 2. Incorporate Penetration Enhancers: Evaluate the use of chemical penetration enhancers (e.g., fatty acids, alcohols, or sulfoxides) to improve dermal absorption. 3. Assess Formulation Stability: Conduct stability studies to check for crystallization or phase separation of this compound in the formulation over time. |
| Application Variability: Inconsistent application technique, leading to variations in the applied dose and surface area. | 1. Standardize Application Procedure: Develop and adhere to a strict SOP for topical application, ensuring consistent volume, application site, and spreading technique. 2. Protect the Application Site: Prevent the animal from licking or rubbing the application site, which can lead to accidental oral ingestion or removal of the formulation. | |
| Animal Model Variability: Differences in skin permeability, metabolism, or grooming behavior between individual animals or species.[1] | 1. Select Appropriate Animal Model: Consider the skin characteristics and metabolic pathways of the chosen animal model and their relevance to the target species. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. | |
| High variability in in vitro skin permeation results using Franz Diffusion Cells. | Membrane Inconsistency: Variations in the thickness or integrity of the skin membrane used. | 1. Standardize Membrane Preparation: Ensure consistent harvesting, storage, and preparation of skin membranes. 2. Measure Membrane Thickness: Record the thickness of each skin section to account for variability in data analysis. 3. Check Membrane Integrity: Perform a pre-test with a marker substance to ensure the integrity of the skin barrier. |
| Experimental Conditions: Air bubbles under the membrane, improper receptor fluid, or temperature fluctuations.[2][3] | 1. Eliminate Air Bubbles: Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid.[3] 2. Select Appropriate Receptor Fluid: Use a receptor fluid in which this compound is sufficiently soluble to maintain sink conditions. The addition of a small percentage of an organic solvent like ethanol may be necessary. 3. Maintain Constant Temperature: Ensure the water jacket maintains a consistent temperature (typically 32°C for mammalian skin) throughout the experiment.[4] | |
| Poor correlation between in vitro skin permeation and in vivo bioavailability. | Differences in Physiological Conditions: In vitro setups may not fully replicate the complex physiological environment of living skin, including blood flow and metabolism. | 1. Incorporate Skin Metabolism: Consider using metabolically active skin models or co-culturing with skin cells to better mimic in vivo conditions. 2. Refine the in vitro Model: Adjust the receptor fluid composition and pH to more closely resemble physiological conditions. |
| Formulation Effects: The behavior of the formulation on the skin surface (e.g., evaporation, spreading) may differ between in vitro and in vivo settings. | 1. Observe Formulation Behavior: Visually assess how the formulation behaves on the skin in both setups. 2. Consider a More Complex in vitro Model: Explore the use of more advanced skin models that can better simulate the skin surface environment. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the primary challenges in formulating this compound for enhanced systemic bioavailability?
A1: The main challenges are its poor aqueous solubility and the barrier properties of the skin for topical formulations. Overcoming these requires strategies to improve its dissolution and permeation across the stratum corneum.
Q2: What are some promising formulation strategies to enhance the systemic absorption of topical this compound?
A2: Several advanced formulation strategies can be explored:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes (typically 20-200 nm). The small droplet size provides a large surface area for drug release and can enhance penetration through the skin. For lipophilic drugs like this compound, nanoemulsions can improve solubility and skin permeation.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level. This can enhance the dissolution rate and, consequently, the absorption of poorly water-soluble drugs. While more common for oral delivery, the principle can be adapted for topical systems where dissolution on the skin surface is a limiting step. Studies on the related compound ivermectin have shown that solid dispersions can significantly improve its oral bioavailability.[5][6][7]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to a higher dissolution velocity and saturation solubility. This can be a valuable strategy for improving the topical delivery of poorly soluble active pharmaceutical ingredients.
-
Liposomes and Other Vesicular Systems: Encapsulating this compound in lipid-based vesicles like liposomes can facilitate its transport across the skin barrier and potentially offer a sustained-release profile.
Q3: Are there any specific excipients known to enhance this compound's topical absorption?
A3: While specific studies on this compound are limited, excipients that act as chemical penetration enhancers are commonly used for topical drug delivery. These include:
-
Fatty acids and esters: (e.g., oleic acid, isopropyl myristate) can disrupt the lipid structure of the stratum corneum.
-
Alcohols: (e.g., ethanol, propylene glycol) can act as co-solvents and also enhance partitioning into the skin.
-
Surfactants: Can increase the permeability of the skin by interacting with its lipid and protein components.
Experimental Design and Protocols
Q4: What are the key pharmacokinetic parameters to measure when assessing the systemic bioavailability of a novel this compound formulation?
A4: The key parameters include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.[1]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[1]
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC of the test formulation to that of an intravenous administration.
Q5: Can you provide a basic protocol for an in vivo bioavailability study of a topical this compound formulation in rabbits?
A5: The following is a generalized protocol based on published studies:[8][9][10]
-
Animal Model: Use healthy New Zealand White rabbits, with an appropriate number of animals per treatment group (e.g., n=6).[8][9]
-
Dosing: Administer the topical this compound formulation at a specific dose (e.g., 10 or 20 mg/kg) to a designated area on the back, after carefully clipping the fur.[8][9][10]
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein) at predetermined time points before and after administration (e.g., 0, 6, 12, 24, 48, 72 hours, and then at selected days post-dose).[8][9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[8][9]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
Q6: How can I conduct an in vitro skin permeation study for a topical this compound formulation?
A6: A Franz diffusion cell system is a standard method for this purpose:[4][2][3]
-
Apparatus: Use vertical Franz diffusion cells with a known diffusion area.
-
Membrane: Use excised animal or human skin as the membrane. Ensure the skin is of uniform thickness and free of defects.
-
Receptor Phase: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline with a co-solvent to ensure this compound solubility) and maintain it at 32°C.[4]
-
Dosing: Apply a precise amount of the this compound formulation to the epidermal side of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid and replace with fresh fluid to maintain sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Bioanalytical and Troubleshooting FAQs
Q7: What are common issues encountered during the bioanalysis of this compound in plasma?
A7: Common challenges include:
-
Matrix Effects: Interference from other components in the plasma can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[11]
-
Low Recovery: Inefficient extraction of this compound from the plasma can result in underestimation of its concentration.
-
Analyte Stability: this compound may degrade in the plasma samples during collection, processing, or storage.[12][13][14]
-
Contamination: Carryover from one sample to the next in the analytical system can lead to false positive results.[11]
Q8: How can I troubleshoot poor recovery of this compound during sample preparation for bioanalysis?
A8: To improve recovery:
-
Optimize Extraction Method: Experiment with different extraction techniques such as liquid-liquid extraction with various organic solvents, solid-phase extraction with different sorbents, or protein precipitation with different agents.
-
Adjust pH: Modify the pH of the plasma sample before extraction to optimize the partitioning of this compound into the extraction solvent.
-
Use an Appropriate Internal Standard: An internal standard with similar chemical properties to this compound can help to correct for losses during sample preparation.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species and Formulations
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Reference |
| Cat | Topical | 24 mg/kg | 5513 ± 2173 | 15 ± 12 | 74 | [1] |
| Dog | Topical | 24 mg/kg | 86.5 ± 34.0 | 72 ± 48 | 4.4 | [1] |
| Cat | Oral | 24 mg/kg | 11929 ± 5922 | 7 ± 6 | 109 | [1] |
| Dog | Oral | 24 mg/kg | 7630 ± 3140 | 8 ± 5 | 62 | [1] |
| Rabbit | Topical | 10 mg/kg | 91.7 | 24-72 | Not Reported | [8][10] |
| Rabbit | Topical | 20 mg/kg | 304.2 | 24-72 | Not Reported | [8][10] |
Experimental Protocols
Detailed Protocol: In Vivo Bioavailability of Topical this compound in Rabbits
This protocol is a more detailed version of the one provided in the FAQs, based on published literature.[8][9][10]
-
Animals and Housing:
-
Species: New Zealand White rabbits.
-
Age: 5 months.
-
Housing: Individual cages with controlled temperature, humidity, and light/dark cycle.
-
Acclimatization: Allow at least 7 days for acclimatization before the study begins.
-
-
Formulation and Dosing:
-
Prepare the test formulation of this compound under sterile conditions.
-
On the day of dosing (Day 0), weigh each rabbit to determine the exact dose volume.
-
Clip the fur on a designated area of the back, between the shoulder blades, to ensure direct contact of the formulation with the skin.
-
Apply the formulation evenly over the clipped area.
-
-
Blood Collection:
-
Plasma Processing and Storage:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the proteins.
-
Chromatography: Use a C18 reverse-phase HPLC column with an appropriate mobile phase gradient (e.g., acetonitrile and water with a small amount of formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Calibration and Quality Control: Prepare calibration standards and quality control samples in blank rabbit plasma to validate the assay for linearity, accuracy, and precision.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data for each rabbit.
-
Calculate the mean and standard deviation for Cmax, Tmax, and AUC for each treatment group.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on invertebrate neurons.
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vivo bioavailability study of topical this compound.
Logical Relationship of Formulation Strategies to Enhance Bioavailability
Caption: Formulation strategies to improve this compound's bioavailability.
References
- 1. Pharmacokinetics of this compound following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. norlab.com [norlab.com]
- 4. alterlab.co.id [alterlab.co.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Pharmacokinetics, efficacy, and adverse effects of this compound following topical administration in flea-infested rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. simbecorion.com [simbecorion.com]
- 12. researchgate.net [researchgate.net]
- 13. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Selamectin on the Gut Microbiome in Animal Studies
Disclaimer: There is currently a significant lack of direct scientific literature specifically investigating the impact of Selamectin on the gut microbiome in animal studies. The following information is based on studies of structurally related compounds, such as Ivermectin, and general principles of gut microbiome modulation. This guidance should be used to inform experimental design and troubleshooting, recognizing that direct research on this compound is needed.
Frequently Asked Questions (FAQs)
Q1: Does this compound affect the gut microbiome in animals?
While direct studies on this compound are lacking, research on the related drug, Ivermectin, suggests that it can cause minor and temporary changes in the gut microbial community composition and metabolite production.[1][2] For instance, some studies have noted alterations in the abundance of certain bacterial phyla after Ivermectin treatment.[3] Given the structural similarities, it is plausible that this compound could have similar effects, though likely minimal. Researchers should consider including microbiome analysis in their study design when using this compound, especially in long-term or high-dose regimens.
Q2: What are the potential consequences of this compound-induced gut microbiome alterations?
Alterations in the gut microbiome, or dysbiosis, can have various consequences for the host, including impacts on immune function, nutrient metabolism, and susceptibility to pathogens.[4][5] While the effects of Ivermectin have been reported as minimal and transient, any disturbance could theoretically influence experimental outcomes.[1][2] Therefore, monitoring the gut microbiome could be a crucial aspect of understanding the total physiological effect of this compound in animal studies.
Q3: What are the primary strategies to mitigate potential this compound-induced gut dysbiosis?
The primary strategies to mitigate drug-induced gut dysbiosis are dietary interventions, supplementation with probiotics and prebiotics, and, in more significant cases, fecal microbiota transplantation (FMT).[4][6][7]
-
Probiotics: Live microorganisms that, when administered in adequate amounts, confer a health benefit on the host.[8][9]
-
Prebiotics: Substrates that are selectively utilized by host microorganisms conferring a health benefit.[4]
-
Fecal Microbiota Transplantation (FMT): The administration of a fecal solution from a healthy donor into the intestinal tract of a recipient to restore a healthy microbial community.[10][11][12][13]
Q4: When should I consider implementing mitigation strategies in my study?
It is advisable to consider mitigation strategies if:
-
Your study involves long-term or high-dose this compound administration.
-
The animal models used are known to be susceptible to gut microbiome disturbances.
-
The endpoints of your study could be significantly influenced by changes in the gut microbiome (e.g., immunological or metabolic studies).
A pilot study to assess the impact of this compound on the gut microbiome of your specific animal model is recommended.
Q5: How do I choose the right probiotic or prebiotic?
The choice of probiotic or prebiotic should be based on existing literature for the specific animal model and the desired outcome. For canines, strains of Lactobacillus, Bifidobacterium, and Enterococcus have shown benefits.[8][14] Prebiotics like inulin and fructooligosaccharides (FOS) can promote the growth of beneficial bacteria.[4] It is crucial to use a product with proven efficacy and safety for the target animal species.
Troubleshooting Guides
Guide 1: Unexpected Variability in Experimental Data
Problem: You observe significant, unexpected variability in your experimental data between animals treated with this compound.
Potential Cause: Uncontrolled for alterations in the gut microbiome between individual animals could be a contributing factor.
Troubleshooting Steps:
-
Retrospective Analysis: If fecal samples were collected and stored, perform 16S rRNA gene sequencing to analyze the gut microbiome composition of the animals. Look for correlations between microbial profiles and the observed data variability.
-
Prospective Study Design: In future studies, include baseline and post-treatment fecal sample collection for microbiome analysis as a standard procedure.
-
Standardize Environmental Factors: Ensure all animals are housed under identical conditions with a consistent diet, as these factors heavily influence the gut microbiome.[15]
-
Consider Mitigation: If dysbiosis is confirmed, consider implementing a mitigation strategy like probiotic supplementation in subsequent experiments to promote a more uniform gut microbial community.
Guide 2: Poor Efficacy of Fecal Microbiota Transplantation (FMT)
Problem: You have performed FMT to restore the gut microbiome after this compound treatment, but the recipient animals do not show signs of successful engraftment or clinical improvement.
Potential Causes:
-
Poor donor selection.
-
Improper sample handling and administration.
-
Recipient factors inhibiting engraftment.
Troubleshooting Steps:
-
Donor Screening: Ensure donors are healthy, have not been treated with antibiotics or other drugs known to cause dysbiosis for at least 6 months, and have a diverse and well-characterized gut microbiome.[16]
-
Sample Viability: Fecal samples for FMT should be processed and transplanted as quickly as possible, ideally under anaerobic conditions to preserve the viability of obligate anaerobes.[10] If storing, freezing at -80°C is recommended.
-
Recipient Preparation: Pre-treatment of the recipient with antibiotics to deplete the resident microbiota can improve the engraftment of the donor microbiota.[10]
-
Route of Administration: Oral gavage is a common and effective method for FMT in mice.[10] For other animals, such as dogs and cats, oral capsules or enemas are also used.[6][12][13]
-
Dosage and Frequency: The optimal dose and frequency of FMT can vary. Some studies use a single administration, while others may require multiple doses.[10]
Quantitative Data Summary
As there is no direct quantitative data on the impact of this compound on the gut microbiome, the following table summarizes findings from a study on the closely related drug, Ivermectin, in an in vitro model of the human gut microbiota (Simulator of the Human Intestinal Microbial Ecosystem - SHIME®).[1][2][17][18]
Table 1: Impact of Ivermectin on Gut Microbiota in a SHIME® Model
| Parameter | Pre-Treatment (Control) | Ivermectin Treatment | Washout Period |
| Alpha Diversity | |||
| Taxon Richness | Baseline | Obvious, but not significant, decrease | Recovered to baseline |
| Shannon Diversity Index | Baseline | Obvious, but not significant, decrease | Recovered to baseline |
| Metabolite Production | |||
| Short-Chain Fatty Acids (SCFAs) | Baseline | Minor, temporary changes | Returned to baseline |
Data synthesized from studies on Ivermectin, which showed minor and temporary effects.[1][2][18] Direct data for this compound is not available.
Experimental Protocols
Protocol 1: 16S rRNA Gene Sequencing for Gut Microbiome Analysis
This protocol provides a general workflow for analyzing the gut microbiome from fecal samples.
-
Fecal Sample Collection: Collect fresh fecal samples from individual animals at baseline (before this compound treatment) and at specified time points post-treatment. Immediately freeze samples at -80°C until processing.
-
DNA Extraction:
-
Use a commercially available DNA extraction kit optimized for fecal samples to ensure high-quality DNA.
-
Incorporate a bead-beating step to effectively lyse both Gram-positive and Gram-negative bacteria.[19]
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a variable region (e.g., V4) of the 16S rRNA gene using universal primers.
-
Use primers with barcodes to allow for multiplexing of samples in a single sequencing run.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products and pool them in equimolar concentrations.
-
Perform sequencing on a platform such as Illumina MiSeq.
-
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering and trimming of the reads.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).
-
Calculate alpha and beta diversity metrics to assess within-sample and between-sample diversity, respectively.[20]
-
Perform statistical analysis to identify significant differences in microbial composition between treatment groups.
-
Protocol 2: Fecal Microbiota Transplantation (FMT) in a Murine Model
This protocol is adapted for a mouse model but can be modified for other animal species.[10]
-
Donor Selection and Fecal Slurry Preparation:
-
Select healthy, untreated mice as donors.
-
Collect fresh fecal pellets and immediately place them in a pre-reduced anaerobic PBS solution.
-
Homogenize the fecal material and centrifuge at a low speed to pellet large particulate matter.
-
Transfer the supernatant containing the microbial suspension to a new tube under anaerobic conditions.
-
-
Recipient Preparation:
-
Administer a cocktail of broad-spectrum antibiotics (e.g., ampicillin, vancomycin, neomycin, metronidazole) in the drinking water for 5-7 days to deplete the native gut microbiota.
-
Provide a 24-hour antibiotic-free period with sterile drinking water before FMT.
-
-
FMT Administration:
-
Administer approximately 200 µL of the fecal slurry to each recipient mouse via oral gavage.
-
-
Post-FMT Monitoring:
-
Monitor the animals for any adverse effects.
-
Collect fecal samples at various time points post-FMT to assess the engraftment of the donor microbiota using 16S rRNA gene sequencing.
-
Visualizations
Caption: Experimental workflow for studying this compound's impact and mitigation.
Caption: Logical relationship of mitigation strategies for potential dysbiosis.
Caption: Troubleshooting guide for Fecal Microbiota Transplantation (FMT).
References
- 1. Impact of Ivermectin on the Gut Microbial Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Open Veterinary Journal [openveterinaryjournal.com]
- 5. The role of gut microbiology in veterinary science - Veterinary Practice [veterinary-practice.com]
- 6. vettimes.com [vettimes.com]
- 7. Analysis of the gut microbiome in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probiotic Therapy: A Promising Strategy for the Control of Canine Hookworm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Procedures for Fecal Microbiota Transplantation in Murine Microbiome Studies [frontiersin.org]
- 11. A Protocol for Fecal Microbiota Transplantation Using Freeze-Dried Capsules: Dosage and Outcomes in 171 Dogs with Chronic Enteropathy [mdpi.com]
- 12. animalbiome.vet [animalbiome.vet]
- 13. animalbiome.com [animalbiome.com]
- 14. vetmed.tamu.edu [vetmed.tamu.edu]
- 15. Frontiers | Best Practices for Microbiome Study Design in Companion Animal Research [frontiersin.org]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. Item - Data from: Impact of Ivermectin on the Gut Microbial Ecosystem - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]
- 18. Impact of Ivermectin on the Gut Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations and best practices in animal science 16S ribosomal RNA gene sequencing microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Best practice for wildlife gut microbiome research: A comprehensive review of methodology for 16S rRNA gene investigations [frontiersin.org]
Technical Support Center: Refinement of Analytical Methods for Detecting Selamectin Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Selamectin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of this compound?
A1: While specific literature detailing all of this compound's metabolites is limited, its biotransformation is expected to be similar to other avermectins, such as Ivermectin. The primary metabolic pathways involve Phase I reactions.[1][2] Therefore, the major metabolites are likely products of:
-
O-demethylation: Removal of a methyl group from a methoxy group.
-
Hydroxylation: Addition of a hydroxyl group, often at the C4, C25 isobutyl, or other aliphatic positions.[1]
-
Oxidation: Further oxidation of hydroxylated metabolites.[1]
These reactions result in metabolites that are generally more polar than the parent this compound molecule.
Q2: What are the most common analytical techniques for quantifying this compound and its metabolites?
A2: The most prevalent and robust methods for the quantification of this compound and its metabolites in biological matrices are:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method often requires a derivatization step to make the non-fluorescent this compound molecule highly fluorescent, thereby enhancing sensitivity.[3]
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique due to its high sensitivity, selectivity, and ability to identify and quantify metabolites without derivatization. It can be operated in both positive and negative ionization modes, though positive mode with the formation of [M+H]⁺ or [M+NH₄]⁺ adducts is common for avermectins.[4][5]
Q3: What are the key challenges in developing an analytical method for this compound metabolites?
A3: Researchers may encounter several challenges, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound and its metabolites in the mass spectrometer, leading to inaccurate quantification.[6][7]
-
Low Concentrations: Metabolite concentrations are often significantly lower than the parent drug, requiring highly sensitive analytical methods.
-
Varying Polarity: The parent drug, this compound, is non-polar, while its metabolites are more polar. This makes simultaneous extraction and chromatographic separation challenging.[8]
-
Lack of Commercial Standards: Reference standards for this compound metabolites may not be commercially available, necessitating their synthesis or isolation and characterization.
-
Chromatographic Peak Tailing: The chemical structure of avermectins can lead to interactions with residual silanol groups on C18 columns, resulting in asymmetric peak shapes.[3]
Troubleshooting Guide
Chromatography Issues
Q: My chromatographic peaks for this compound and its metabolites are broad or tailing. What can I do to improve peak shape?
A:
-
Optimize Mobile Phase:
-
Column Choice:
-
Consider using a column with end-capping to reduce silanol interactions.
-
For separating compounds with varying polarities, a polar-embedded reversed-phase column (e.g., Aqua C18) or a mixed-mode column might be beneficial.[8]
-
-
Gradient Optimization: Ensure your gradient elution is optimized to effectively separate the parent compound from its more polar metabolites. A shallower gradient may be necessary to resolve closely eluting peaks.
Sample Preparation and Extraction Issues
Q: I am experiencing low recovery for the more polar metabolites of this compound. How can I improve this?
A:
-
Solvent Selection: For extracting a range of polarities, a multi-step extraction or a mixture of solvents may be necessary. A common approach for metabolomics is using a mixture of methanol, acetonitrile, and water.[9] For non-polar compounds and their polar metabolites, a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) followed by an aqueous extraction of the remaining sample can be effective.
-
Extraction Technique:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating analytes. A mixed-mode SPE cartridge (containing both reversed-phase and ion-exchange sorbents) can be used to retain both the non-polar parent drug and its more polar, potentially charged metabolites.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, while common in pesticide residue analysis, can be adapted for drug metabolite extraction from complex matrices.[4]
-
Q: How can I minimize matrix effects in my LC-MS/MS analysis?
A:
-
Improve Sample Cleanup:
-
Utilize more rigorous SPE protocols.
-
Consider techniques like phospholipid removal plates for plasma samples.
-
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma from an untreated animal). This helps to compensate for matrix-induced signal suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. If a SIL-IS for this compound or its metabolites is available, it can significantly improve accuracy.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains above the limit of quantification.
Mass Spectrometry Issues
Q: I am having trouble achieving adequate sensitivity for my this compound metabolites. How can I improve my MS signal?
A:
-
Optimize Ionization Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows to maximize the signal for your specific analytes.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For positive electrospray ionization (ESI+), ammonium formate often promotes the formation of [M+NH₄]⁺ adducts, which can be more stable and provide a better signal for avermectins than the protonated molecule [M+H]⁺.[4][5]
-
Optimize MS/MS Transitions: For each metabolite, perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). The transition from the precursor ion to the most intense product ion will provide the best sensitivity.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound and Related Avermectins
| Analyte | Matrix | Method | Sample Preparation | LOQ | Recovery | Reference |
| This compound | Dog Plasma | HPLC-FLD | Automated SPE | 0.1 ng/mL | ~92% | [3] |
| This compound | Milk | LC-MS/MS | Liquid Extraction & SPE | 0.5-1 ppb | Not Specified | [5] |
| Ivermectin | Human Plasma | LC-MS/MS | Hybrid-SPE | 0.97 ng/mL | 89.8-99.2% | [10] |
| Ivermectin | Feces | LC-MS/MS | Solvent Extraction | 1.5 µg/kg | ~92% | [11] |
| Avermectins | Bovine Muscle | LC-MS/MS | Solvent Extraction & Low-Temp Cleanup | Not Specified | 88.9-100.7% | [12] |
| Avermectins | Grains | UHPLC-MS/MS | QuEChERS | 1.2-2.4 µg/kg | Not Specified | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plasma for LC-MS/MS Analysis
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or another avermectin not present in the sample).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
-
Visualizations
Diagram 1: General Workflow for this compound Metabolite Analysis
Caption: Experimental workflow for this compound metabolite analysis.
Diagram 2: Inferred Metabolic Pathway of this compound
Caption: Inferred biotransformation pathway of this compound.
References
- 1. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Comparative Efficacy of Selamectin Versus Ivermectin for the Treatment of Trixacarus caviae Infestation in Guinea Pigs (Cavia porcellus)
This guide provides a detailed comparison of the efficacy, safety, and application protocols of Selamectin and Ivermectin, two commonly used avermectin parasiticides, for the treatment of sarcoptic mange caused by Trixacarus caviae in guinea pigs. The information presented is collated from peer-reviewed veterinary studies to support researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.
Trixacarus caviae, a burrowing mite, is a significant ectoparasite in guinea pigs, causing intense pruritus, alopecia, hyperkeratosis, and severe distress.[1][2] Effective and timely treatment is crucial for the welfare of affected animals. Both this compound and Ivermectin have demonstrated efficacy against this parasite, but they differ in their administration routes, treatment regimens, and onset of action.
Comparative Efficacy and Treatment Protocols
Clinical studies have shown that both a single topical application of this compound and repeated subcutaneous injections of Ivermectin are effective in eliminating Trixacarus caviae infestations in guinea pigs.[1][3] While both treatments lead to the resolution of clinical signs, there are notable differences in the treatment timeline and convenience.
A key clinical trial directly comparing the two drugs found no statistically significant difference in the overall treatment outcomes.[1][4] However, the convenience of a single topical dose of this compound was highlighted as a preferable modality for both patients and owners, reducing handling stress and the need for multiple veterinary visits.[1][2][3]
Table 1: Summary of Quantitative Efficacy Data
| Parameter | This compound | Ivermectin | Source |
| Dosage | 15 mg/kg | 400 µg/kg (0.4 mg/kg) | [1][3] |
| Route of Administration | Topical (spot-on) | Subcutaneous (SC) injection | [1][3] |
| Treatment Frequency | Single application | 3 to 4 injections, 10 days apart | [1][3][4][5] |
| Time to Pruritus Resolution | By Day 10 | By Day 10 | [1][3] |
| Time to Mite Eradication | Day 30 post-treatment | Day 40 post-treatment | [1][2][3] |
| Time to Epidermal Healing | By Day 40 | By Day 40 | [1][2] |
| Adverse Effects | No adverse reactions observed in key study. | No adverse reactions observed in key study, but dermal inflammation and necrosis at injection site have been reported.[1][3] |
Experimental Protocols
The primary data for this comparison is derived from a clinical trial by Eshar and Bdolah-Abram (2012). The methodology employed in this study is detailed below.
Objective: To determine and compare the efficacy and safety of a single topical dose of this compound versus a common protocol of repeated Ivermectin injections for the treatment of natural Trixacarus caviae infestation in pet guinea pigs.[1][3]
Study Animals:
-
Seventeen pet guinea pigs of mixed breeds with active Trixacarus caviae infestation confirmed by microscopic examination of skin scrapings.[1][3]
Experimental Design:
-
Randomization: Guinea pigs were randomly allocated into two treatment groups.
-
Group 1 (this compound): 9 guinea pigs.
-
Group 2 (Ivermectin): 8 guinea pigs.
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Microscopic examination of skin scrapings was performed on all animals at 10-day intervals for a total of 60 days to detect the presence of mites or mite eggs.[1][3]
-
Clinical signs, including the resolution of pruritus and epidermal healing (hair regrowth), were monitored and recorded at each 10-day interval.[1][2]
-
Outcome Comparison:
-
The efficacy of the two treatment protocols was compared at each 10-day time point based on the number of mite-positive animals in each group.[1][3]
Safety and Adverse Effects
In the primary comparative study, no adverse reactions were observed in any of the treated animals for either this compound or Ivermectin.[1][3][6] However, it is important to consider the broader safety profile of these drugs.
-
This compound: Generally considered safe for topical use in guinea pigs with a wide margin of safety.[7]
-
Ivermectin: While effective, Ivermectin carries a higher risk of adverse effects, especially if overdosed.[8] Reported side effects in guinea pigs include dermal inflammation and necrosis at the subcutaneous injection site.[1] Systemic toxicity can affect the nervous system, potentially causing lethargy, respiratory depression, paresis, or paralysis.[9]
Conclusion
Both this compound and Ivermectin are highly effective treatments for Trixacarus caviae mange in guinea pigs.
-
This compound , administered as a single topical dose of 15 mg/kg, eliminates mites within 30 days.[1][3] Its primary advantages are its high safety profile and ease of administration, which minimizes animal stress and improves owner compliance.[2]
-
Ivermectin , administered via repeated subcutaneous injections of 400 µg/kg every 10 days, eradicates mites within 40 days.[1][3] While equally effective, this regimen requires multiple injections, which can be stressful for the animal and carries a risk of injection site reactions and potential neurotoxicity if dosed incorrectly.[1][8]
For clinical practice and research settings, a single topical application of this compound presents a more convenient, less stressful, and equally effective alternative to the traditional multi-dose Ivermectin injection protocol for the treatment of Trixacarus caviae in guinea pigs.[1][3]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Comparison of efficacy, safety, and convenience of this compound versus ivermectin for treatment of Trixacarus caviae mange in pet guinea pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment and control of Trixacarus caviae infestation in a conventional guinea pig (Cavia porcellus) breeding colony - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Treatment and control of Trixacarus caviae infestation in a conventional guinea pig ( Cavia porcellus ) breeding colony (2016) | Anjan Jyoti Nath | 6 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Is Ivermectin Safe For Guinea Pigs? Safe Use — Side Effects | by Samantdcoursey | Medium [medium.com]
- 9. vetlexicon.com [vetlexicon.com]
Validating Selamectin's Efficacy Against Resistant Cat Fleas (Ctenocephalides felis): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selamectin's performance against resistant strains of the cat flea, Ctenocephalides felis, relative to other common parasiticides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound and other insecticides against both susceptible and resistant strains of Ctenocephalides felis. The KS1 strain is a well-documented laboratory strain known for its reduced susceptibility to various insecticides.
Table 1: Efficacy of this compound against Susceptible and Resistant (KS1 Strain) C. felis
| Treatment | Flea Strain | Time Post-Treatment | Efficacy (%) | Citation |
| This compound | Susceptible | Day 7 | ≥98.9 | [1] |
| This compound | Susceptible | Day 14 | ≥98.9 | [1] |
| This compound | Susceptible | Day 21 | ≥98.9 | [1] |
| This compound | Susceptible | Day 30 | ≥98.0 | [1] |
| This compound | KS1 | 24 hours (Day 28) | 87.1 | |
| This compound | KS1 | 48 hours (Day 28) | 98.3 |
Table 2: Comparative Efficacy of this compound and Other Insecticides against C. felis
| Insecticide | Flea Strain | Time Post-Infestation | Efficacy (%) | Citation |
| This compound | Susceptible | Day 14 | 35.3 | [2] |
| Fipronil | Susceptible | Day 14 | 71.2 | [2] |
| This compound | Susceptible | Day 29 | 97-98 | [2] |
| Fipronil | Susceptible | Day 29 | 97-98 | [2] |
| This compound | Susceptible | Day 44-150 | 99.8-100 | [2] |
| Fipronil | Susceptible | Day 44-150 | 99.8-100 | [2] |
| This compound | Susceptible | Day 150 (Geometric Mean Flea Count ≤0.4) | Not specified | |
| Lufenuron | Susceptible | Day 150 | Significantly lower than this compound | |
| This compound | KS1 | 24 hours (Day 28) | 87.1 | |
| Imidacloprid + Moxidectin | KS1 | 24 hours (Day 28) | 98.9 | |
| This compound | KS1 | 12 hours (Day 28) | 57.3 | |
| Imidacloprid + Moxidectin | KS1 | 12 hours (Day 28) | 90.2 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines and published studies.[3][4][5]
In Vivo Adult Flea Efficacy Study on Cats
1. Animals:
-
Clinically healthy, adult domestic shorthair cats, individually housed in cages that prevent flea escape.
-
Animals are acclimatized to housing conditions for at least 7 days prior to the study.
-
A veterinarian confirms the health of each animal before and during the study.
2. Flea Strain:
-
A well-characterized laboratory strain of Ctenocephalides felis (e.g., KS1 for resistant strain studies) is used.
-
The history and resistance profile of the flea strain are documented.
3. Infestation:
-
Each cat is infested with a predetermined number of unfed adult fleas (typically 100) on Day -1.
-
Fleas are applied to the cat's dorsum.
4. Treatment:
-
On Day 0, animals are randomly allocated to treatment groups (e.g., this compound, alternative insecticide, placebo control).
-
The investigational product is administered according to the manufacturer's instructions (e.g., topical application of this compound at the base of the neck).
5. Efficacy Assessment:
-
Flea counts are performed at specified time points post-treatment (e.g., 24 and 48 hours, then weekly for one month).
-
Flea counts are conducted by combing the entire animal with a fine-toothed flea comb for a standardized duration (e.g., 10 minutes).
-
Live fleas are counted and recorded.
6. Data Analysis:
-
The geometric mean number of live fleas is calculated for each treatment group at each time point.
-
Efficacy is calculated using the formula: Efficacy (%) = 100 x ( (Geometric mean of control group - Geometric mean of treated group) / Geometric mean of control group ).
Larval Bioassay (Larval Packet Test)
1. Flea Rearing:
-
A colony of the desired C. felis strain is maintained in a controlled environment (e.g., 27°C, 75% relative humidity).[6][7][8][9]
-
Larval rearing medium consists of a mixture of sand, dried bovine blood, and brewer's yeast.[10]
2. Insecticide Preparation:
-
Serial dilutions of the test insecticide (e.g., this compound) are prepared in an appropriate solvent (e.g., acetone).
3. Bioassay:
-
Filter papers are impregnated with the different insecticide concentrations and allowed to dry.
-
The treated filter papers are placed in vials.
-
A standardized number of second or third-instar larvae (e.g., 20) are added to each vial along with a small amount of larval rearing medium.
-
Vials are incubated under controlled conditions.
4. Mortality Assessment:
-
Larval mortality is assessed at 24 and 48 hours post-exposure.
-
Larvae are considered dead if they are unable to move when prodded with a fine brush.
5. Data Analysis:
-
The lethal concentrations (e.g., LC50, LC90) are determined using probit analysis.
-
Resistance ratios are calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible reference strain.
Visualizations
Signaling Pathways of Insecticide Resistance
Caption: Upregulation of the Glutathione S-transferase (GST) detoxification pathway in response to insecticide exposure.
Caption: Mechanism of knockdown resistance (kdr) due to mutations in the voltage-gated sodium channel.
Experimental Workflow
Caption: A generalized workflow for conducting an in vivo efficacy study of an ectoparasiticide on cats.
References
- 1. Salivary glands of the cat flea, Ctenocephalides felis: Dissection and microscopy guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestation on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Published Guidelines [waavp.org]
- 5. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) second edition: guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flea colony maintenance [bio-protocol.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 2.1. Flea specimens [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ent.uga.edu [ent.uga.edu]
A Comparative Analysis of the Safety Profiles of Selamectin and Other Avermectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of selamectin and other widely used avermectins, including ivermectin, doramectin, and abamectin. The information is supported by experimental data to assist in research and development decisions.
Executive Summary
Avermectins are a class of broad-spectrum antiparasitic drugs effective against a wide range of nematodes and arthropods.[1][2][3] Their primary mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[4][5][6] In mammals, the blood-brain barrier, equipped with P-glycoprotein efflux pumps, typically prevents these drugs from reaching the central nervous system, conferring a high margin of safety.[2][4][5][6] However, variations in this protective mechanism, notably in animals with MDR1 gene mutations, can lead to increased neurotoxicity with some avermectins.[2][4][7][8] this compound, a semi-synthetic avermectin, has been specifically developed to enhance its safety profile, particularly in sensitive animal populations.[5][9]
Comparative Safety Data
The following table summarizes key quantitative safety data for this compound and other common avermectins.
| Parameter | This compound | Ivermectin | Doramectin | Abamectin |
| Acute Oral LD50 (Rat) | >1600 mg/kg[4] | ~10-11 mg/kg | - | ~10.6 mg/kg |
| Acute Oral LD50 (Mouse) | >1600 mg/kg[4] | ~25 mg/kg | - | ~13.6 mg/kg |
| Safety in MDR1-deficient Collies | No adverse effects at recommended topical dose; well-tolerated at multiples of the therapeutic dose.[4][10] | Neurotoxicity observed at doses >100-120 µg/kg.[8][11] | Neurotoxicity can occur at doses >100 µg/kg.[8] | Not typically used in companion animals. |
| Topical Margin of Safety (Dogs) | No clinical or pathological evidence of toxicosis at multiples of the recommended dose in 6-week-old puppies.[10] | Lower margin of safety, especially in sensitive breeds.[9][12] | - | - |
| Topical Margin of Safety (Cats) | No clinical or pathological evidence of toxicosis at multiples of the recommended dose in 6-week-old kittens.[13][14] | Not typically used topically for broad-spectrum parasite control in cats. | - | - |
| Reproductive Safety (Dogs & Cats) | No adverse effects on reproduction in adult males and females.[10][13] | Use with caution in breeding animals. | - | - |
Mechanism of Action and Neurotoxicity Pathway
Avermectins exert their antiparasitic effects by disrupting neurotransmission in invertebrates. In mammals, a similar potential for neurotoxicity exists, but is largely mitigated by the blood-brain barrier.
Caption: Mechanism of avermectin action and neurotoxicity.
Detailed Experimental Protocols
While full, detailed experimental protocols are proprietary, the methodologies for key safety studies can be synthesized from published research.[10][13][14]
1. Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the avermectin.
-
Animal Model: Typically conducted in rodents (e.g., rats, mice).[4]
-
Methodology:
-
Animals are divided into several groups, including a control group receiving a vehicle and multiple test groups.
-
Test groups are administered single, escalating doses of the avermectin, usually via oral gavage.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Clinical signs, body weight, and any pathological changes are recorded.
-
The LD50 value is calculated using statistical methods (e.g., probit analysis).
-
2. Margin of Safety Study in Target Animals
-
Objective: To evaluate the clinical safety of the drug at multiples of the recommended therapeutic dose.
-
Animal Model: Target species (e.g., Beagles for dogs, Domestic Shorthair for cats), often starting at a young age (e.g., 6 weeks).[10][13]
-
Methodology:
-
Animals are randomly assigned to groups receiving 1x, 3x, 5x, and sometimes 10x the recommended therapeutic dose. A control group receives a placebo.
-
The drug is administered via the intended route (e.g., topically for this compound) at regular intervals (e.g., monthly).
-
Comprehensive clinical observations are performed daily.
-
Physical examinations, body weights, and food consumption are monitored regularly.
-
Clinical pathology (hematology, serum chemistry) and urinalysis are conducted at baseline and at specified intervals.
-
At the end of the study, a full necropsy and histopathological examination of tissues are performed.
-
Statistical analyses are used to compare treated groups to the control group.[10][13]
-
3. Safety Study in Avermectin-Sensitive Collies (MDR1-Deficient Model)
-
Objective: To assess the safety of the avermectin in a known sensitive population.
-
Animal Model: Adult rough-coated Collies with a confirmed MDR1 gene mutation.[8][10]
-
Methodology:
-
A small cohort of MDR1-deficient Collies is used.
-
The drug is administered at and above the recommended therapeutic dose.
-
Animals are intensively monitored for any signs of neurotoxicity, including ataxia, mydriasis, depression, tremors, and salivation.
-
Observations are typically more frequent and detailed than in standard margin of safety studies.
-
The absence of clinical signs at multiples of the therapeutic dose indicates a high safety margin in this sensitive subpopulation.[10]
-
Experimental Workflow for Safety Assessment
The safety assessment of a new avermectin follows a logical progression from basic toxicity to specialized studies in target and sensitive populations.
Caption: A typical experimental workflow for avermectin safety assessment.
Conclusion
The available data indicates that while all avermectins share a common mechanism of action, their safety profiles can differ significantly. This compound has been demonstrated to possess a wide margin of safety in a variety of animal models, including those known to be sensitive to other avermectins, such as MDR1-deficient Collies.[4][10] Its high LD50 values and favorable outcomes in reproductive and target animal safety studies underscore its improved safety profile compared to earlier avermectins like ivermectin.[4][5][9] This comprehensive safety profile makes this compound a valuable tool in veterinary medicine, offering effective parasite control with a reduced risk of adverse events.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Avermectins-Induced Toxicity in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parasitipedia.net [parasitipedia.net]
- 5. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 8. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. whole-dog-journal.com [whole-dog-journal.com]
- 12. Ivermectin Versus this compound and Fipronil as Ectoparasite Treatment in Cats and Dogs: A Literature Review | Media Kedokteran Hewan [e-journal.unair.ac.id]
- 13. Safety of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Resistance Between Selamectin and Other Macrocyclic Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of parasite resistance to macrocyclic lactones (MLs), a cornerstone of ecto- and endoparasiticide treatment, presents a significant challenge in veterinary and human medicine. Understanding the dynamics of cross-resistance between different MLs is crucial for developing sustainable control strategies and novel therapeutic agents. This guide provides a comparative analysis of cross-resistance between selamectin and other commonly used macrocyclic lactones, supported by experimental data and detailed methodologies.
Mechanisms of Macrocyclic Lactone Action and Resistance
Macrocyclic lactones, including avermectins (e.g., this compound, ivermectin, eprinomectin) and milbemycins (e.g., moxidectin, milbemycin oxime), exert their antiparasitic effects primarily by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[1][3]
Resistance to MLs is a complex phenomenon involving two primary mechanisms:
-
Alterations in Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump MLs out of the parasite's cells, reducing the intracellular drug concentration at the target site.[4][5][6][7] This is a common mechanism conferring broad cross-resistance among different MLs.[5]
-
Target Site Modification: Mutations in the genes encoding GluCl subunits can alter the binding affinity of MLs to the channel, thereby reducing their efficacy.[1][8][9]
Comparative Efficacy and Cross-Resistance
Cross-resistance between this compound and other MLs is a documented phenomenon, meaning that parasites resistant to one ML are likely to exhibit reduced susceptibility to others within the same class.[10] However, the degree of cross-resistance can vary depending on the specific ML, the parasite species, and the underlying resistance mechanism.
Moxidectin has, in some instances, shown greater efficacy against ivermectin-resistant nematode strains, suggesting that cross-resistance is not always complete.[11][12][13] This could be attributed to differences in how ivermectin (an avermectin) and moxidectin (a milbemycin) interact with P-glycoproteins and their target channels.[14]
Quantitative Efficacy Data
The following tables summarize available quantitative data from various studies on the efficacy of different macrocyclic lactones against susceptible and resistant parasite strains. It is important to note that direct comparative studies evaluating a full panel of MLs against a this compound-resistant strain are limited. The data presented is compiled from studies investigating resistance to MLs in general, with a focus on parasites relevant to this compound's spectrum of activity.
Table 1: Efficacy of Macrocyclic Lactones Against Resistant Dirofilaria immitis (Canine Heartworm) Isolates
| Macrocyclic Lactone | Resistant Isolate | Efficacy (%) | Reference |
| Ivermectin | JYD-34 | <100 | [5] |
| Milbemycin Oxime | JYD-34 | <100 | [5] |
| This compound | JYD-34 | <100 | [11] |
| Moxidectin (oral) | JYD-34 | 19 | [1][5] |
| Moxidectin (oral) | ZoeMO | 82 | [1][5] |
| Moxidectin (oral) | ZoeLA | 54 | [1][5] |
| Moxidectin (oral) | AMAL | 62 | [1][5] |
Table 2: Fecal Egg Count Reduction Test (FECRT) Efficacy of Macrocyclic Lactones Against Resistant Gastrointestinal Nematodes in Cattle
| Macrocyclic Lactone | Parasite Genus | Country | Number of Farms with Reduced Efficacy | Confirmed Resistance (Farms) | Reference |
| Ivermectin | Cooperia spp., Ostertagia spp. | Germany | High | 1 | [15] |
| Ivermectin | Cooperia spp., Ostertagia spp. | UK | High | 3 | [15] |
| Ivermectin | Cooperia spp., Ostertagia spp. | France | High | 1 | [15] |
| Moxidectin | Cooperia spp., Ostertagia spp. | Germany | High | 1 | [15] |
| Moxidectin | Cooperia spp., Ostertagia spp. | UK | High | 1 | [15] |
| Moxidectin | Cooperia spp., Ostertagia spp. | France | High | 3 | [15] |
Table 3: In Vitro Larval Development Assay - ED50 and Resistance Ratios (RR) in Haemonchus contortus
| Macrocyclic Lactone | Strain | ED50 (nM) | Resistance Ratio (RR) | Reference |
| Ivermectin | Susceptible | 2.5 | - | [16] |
| Ivermectin | Ivermectin-Resistant | 18.4 | 5.3 | [16] |
| Ivermectin | Moxidectin-Selected (Pre-treatment) | 8.8 - 19.6 | - | [16] |
| Ivermectin | Moxidectin-Selected (Post-treatment) | 11.4 - 42.8 | - | [16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for key experiments commonly used to assess anthelmintic resistance.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is an in vivo assay used to determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Objective: To assess the percentage reduction in nematode egg shedding in a host animal following treatment with a macrocyclic lactone.
Materials:
-
Fecal collection bags or containers
-
Scale for weighing feces
-
McMaster or Mini-FLOTAC slides
-
Flotation solution (e.g., saturated sodium chloride)
-
Microscope
-
Anthelmintic product
Procedure:
-
Pre-treatment Sampling (Day 0):
-
Select a group of at least 10-20 animals from the same management group.[4][6][17]
-
Collect individual fresh fecal samples directly from the rectum.[4][6]
-
Properly label each sample.
-
Perform a quantitative fecal egg count (FEC) for each sample using a standardized technique like the McMaster or Mini-FLOTAC method.[4][10]
-
-
Treatment:
-
Administer the selected macrocyclic lactone to the animals according to the manufacturer's recommended dosage.
-
-
Post-treatment Sampling (Day 14-17 for most MLs):
-
Calculation of Efficacy:
-
Calculate the mean FEC for the group at pre-treatment (Mean FEC_pre) and post-treatment (Mean FEC_post).
-
Calculate the percentage reduction using the following formula: % Reduction = [(Mean FEC_pre - Mean FEC_post) / Mean FEC_pre] x 100
-
A reduction of less than 95% is generally indicative of resistance.[17]
-
Larval Migration Inhibition Assay (LMIA)
The LMIA is an in vitro test that assesses the effect of an anthelmintic on the motility of third-stage (L3) nematode larvae.
Objective: To determine the concentration of a macrocyclic lactone that inhibits the migration of L3 larvae, providing an indication of resistance.
Materials:
-
Infective L3 nematode larvae
-
24-well or 96-well plates
-
Migration tubes with a fine mesh (e.g., 25µm) at the bottom
-
Culture media (e.g., RPMI-1640)
-
Serial dilutions of the macrocyclic lactone
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Larval Preparation:
-
Harvest L3 larvae from fecal cultures.
-
Wash the larvae in culture media.
-
-
Incubation with Drug:
-
Migration:
-
Quantification:
-
Remove the migration tubes and count the number of larvae that successfully migrated into the new plate.[7]
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each drug concentration compared to the control.
-
Determine the EC50 (the effective concentration that inhibits 50% of larval migration).
-
Resistance ratios can be calculated by dividing the EC50 of a resistant strain by the EC50 of a susceptible strain.[11]
-
Larval Development Assay (LDA)
The LDA is an in vitro assay that measures the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of an anthelmintic.
Objective: To determine the concentration of a macrocyclic lactone that inhibits the development of nematode eggs to the L3 stage.
Materials:
-
Nematode eggs harvested from feces
-
96-well plates
-
Culture medium (e.g., containing yeast extract to support bacterial growth for larval nutrition)
-
Serial dilutions of the macrocyclic lactone
-
Incubator (e.g., 27°C)
-
Microscope
Procedure:
-
Egg Preparation:
-
Isolate nematode eggs from fresh fecal samples.
-
-
Assay Setup:
-
Incubation:
-
Quantification:
-
After incubation, count the number of eggs that have successfully developed into L3 larvae in each well.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development for each drug concentration.
-
Determine the LD50 (the lethal dose that inhibits 50% of egg development to L3 larvae).[18]
-
Visualizing Workflows and Pathways
Signaling Pathway of Macrocyclic Lactone Action and Resistance
Caption: Mechanism of action and resistance to macrocyclic lactones.
Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow of the Fecal Egg Count Reduction Test (FECRT).
Experimental Workflow for Larval Migration Inhibition Assay (LMIA)
References
- 1. researchgate.net [researchgate.net]
- 2. Increased expression of ABC transport proteins is associated with ivermectin resistance in the model nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. combar-ca.eu [combar-ca.eu]
- 5. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular detection of novel Glutamate-gated chloride channel mutations in field collected human head lice (Phthiraptera: Pediculidae) from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Analyses of emerging macrocyclic lactone resistance: Speed and signature of ivermectin and moxidectin selection and evidence of a shared genetic locus | PLOS Pathogens [journals.plos.org]
- 17. extension.umd.edu [extension.umd.edu]
- 18. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 19. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
Validating the In Vitro to In Vivo Correlation of Selamectin's Antiparasitic Activity: A Comparative Guide
Introduction
Selamectin, a semi-synthetic macrocyclic lactone of the avermectin subclass, is a widely used endectocide in veterinary medicine for its broad-spectrum activity against various internal and external parasites in dogs and cats.[1][2][3] Establishing a strong in vitro to in vivo correlation (IVIVC) is a critical aspect of parasiticide development. It allows for the use of early-stage in vitro screening assays to predict in vivo efficacy, thereby streamlining the selection of promising drug candidates and optimizing dosage regimens. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate the relationship between its in vitro activity and in vivo therapeutic outcomes.
Mechanism of Action
This compound exerts its antiparasitic effect by acting as a positive modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5][6] These channels are unique to invertebrates, which accounts for the high safety margin of this compound in mammals.[7] Binding of this compound to GluCls locks the channels in an open state, leading to an increased influx of chloride ions.[8] This causes hyperpolarization of the neuronal and muscular membranes, resulting in flaccid paralysis and eventual death of the parasite.[4][6][7]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 7. AOP-Wiki [aopwiki.org]
- 8. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
A Comparative Analysis of the Environmental Impact of Selamectin and Fipronil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of two widely used parasiticides, Selamectin and Fipronil. The information presented is based on peer-reviewed studies and regulatory data, focusing on the environmental fate and ecotoxicity of these compounds. Detailed experimental protocols and visualizations are included to support a comprehensive understanding for a scientific audience.
Executive Summary
This compound, a macrocyclic lactone, and Fipronil, a phenylpyrazole insecticide, are both highly effective against a broad spectrum of parasites. However, their distinct chemical properties and modes of action result in significantly different environmental profiles. Fipronil is characterized by high persistence in soil and extreme toxicity to a wide array of non-target invertebrates, including crucial pollinators and aquatic species. Its environmental metabolites often exhibit equal or greater toxicity than the parent compound. This compound, while demonstrating exceptionally high toxicity to aquatic invertebrates, is believed to be less persistent in the environment, as it is largely metabolized by the host animal before excretion. However, a notable scarcity of comprehensive environmental fate and non-target toxicity data for this compound in the public domain presents a challenge for a complete risk assessment.
Physicochemical Properties and Environmental Fate
The persistence and mobility of a pesticide in the environment are governed by its physicochemical properties, such as its soil sorption coefficient (Koc) and degradation half-life (DT50).
Table 1: Comparison of Environmental Fate Parameters
| Parameter | This compound | Fipronil | Significance |
| Soil Sorption Coefficient (Koc) | Data not publicly available; other avermectins have Koc > 4000 L/kg[1] | ~825 - 1248 L/kg[2][3] | A high Koc value indicates strong binding to soil particles and low mobility, reducing the risk of groundwater contamination but increasing persistence in the topsoil. |
| Soil Half-Life (DT50) | Data not publicly available; related avermectins range from 7-56 days[1] | 3 - 7.3 months (aerobic)[4] | A longer half-life indicates greater persistence in the soil, leading to potential accumulation and prolonged exposure for soil-dwelling organisms. |
| Water Photodegradation Half-Life | Data not publicly available | 4 - 12 hours (in sunlight)[4] | Rapid degradation in the presence of sunlight can mitigate persistence in surface waters, although Fipronil is stable in the absence of light. |
| Primary Route of Environmental Entry | Excretion of metabolites from treated animals; direct washoff. | Agricultural runoff; urban runoff from treated lawns and pets. | The route of entry influences the initial environmental compartments exposed and the concentration levels. |
Ecotoxicity to Non-Target Organisms
The primary concern regarding pesticide use is its impact on non-target species. The following tables summarize acute toxicity data, where LC50 (Lethal Concentration, 50%) refers to the concentration in water that kills 50% of a test population, and LD50 (Lethal Dose, 50%) is the dose per individual that causes 50% mortality.
Aquatic Ecotoxicity
Table 2: Acute Toxicity to Aquatic Organisms
| Species | Endpoint (Duration) | This compound (µg/L) | Fipronil (µg/L) | Fipronil Metabolites (µg/L) |
| Aquatic Invertebrates | ||||
| Daphnia magna (Water Flea) | EC50 (48h) | Not Found | 1.0 - 19.8[5] | Fipronil-sulfone is reported to be 6.6x more toxic than parent compound. |
| Americamysis bahia (Mysid Shrimp) | LC50 (96h) | Data Not Available | 0.14 | Data Not Available |
| Fish | ||||
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | Data Not Available | 248[6] | Data Not Available |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 (96h) | Data Not Available | 85[6] | Data Not Available |
Fipronil is classified as highly toxic to both freshwater and marine invertebrates and fish.[6] this compound, like other avermectins, demonstrates extreme toxicity to aquatic invertebrates, with reported 48-hour LC50 values for the related compound ivermectin as low as 0.0057 µg/L for Daphnia magna.[7] This suggests that even minute quantities of this compound entering waterways could have significant impacts on crustacean populations.
Terrestrial Ecotoxicity
Table 3: Acute Toxicity to Terrestrial Organisms
| Species | Endpoint (Duration) | This compound | Fipronil | Fipronil Metabolites |
| Birds | ||||
| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | Data Not Available | 11.3 mg/kg | MB45950 (sulfide): 13.5 mg/kg[8] |
| Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | Data Not Available | >2150 mg/kg[4] | MB46136 (sulfone): >2000 mg/kg[9] |
| Insects | ||||
| Apis mellifera (Honey Bee) | Acute Contact LD50 (48h) | Data Not Available | 0.0028 - 0.0048 µ g/bee [10] | Data Not Available |
Mode of Action and Signaling Pathways
The selective toxicity of these compounds is rooted in their different molecular targets in pests versus vertebrates.
This compound's Mode of Action
This compound is a semi-synthetic avermectin that acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[13] Binding of this compound potentiates the effect of glutamate, leading to an increased influx of chloride ions. This hyperpolarizes the cell membrane, inhibiting the electrical activity of neurons and muscle cells, which results in flaccid paralysis and death of the parasite. Mammals lack GluCls and their GABA-gated chloride channels have a much lower affinity for avermectins. Furthermore, the P-glycoprotein efflux pump at the blood-brain barrier actively transports this compound out of the central nervous system, providing a wide margin of safety.[13]
Fipronil's Mode of Action
Fipronil is a phenylpyrazole insecticide that non-competitively blocks gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in the central nervous system.[4] GABA is the primary inhibitory neurotransmitter in insects. By blocking the influx of chloride ions that would normally hyperpolarize the neuron, Fipronil prevents this inhibition. The result is uncontrolled neuronal excitation, leading to convulsions, paralysis, and death of the insect. Fipronil has a higher binding affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[4]
Experimental Protocols for Environmental Impact Assessment
The data presented in this guide are generated through standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and chemicals.
General Workflow for Environmental Risk Assessment
The environmental risk of a pesticide is determined by comparing its expected environmental concentration with the concentrations known to cause toxic effects. This process involves a tiered approach, starting with simple laboratory tests and progressing to more complex field studies if a risk is identified.
Key Experimental Methodologies
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This protocol is used to determine the rate of pesticide degradation in soil under controlled laboratory conditions. The test substance, often radiolabelled, is applied to soil samples incubated in the dark at a constant temperature and moisture. At specific intervals, soil is extracted and analyzed to measure the concentration of the parent compound and identify major transformation products. This data is used to calculate the DT50 (time for 50% dissipation) and DT90 values, which are critical inputs for environmental exposure models.[14][15]
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish, such as Rainbow Trout (Oncorhynchus mykiss), are exposed to a series of concentrations of the test substance in a static or semi-static system. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours. This is a fundamental test for assessing aquatic vertebrate toxicity.[2][16]
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This 48-hour test assesses acute toxicity to aquatic invertebrates. Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of chemical concentrations. The primary endpoint is immobilization, defined as the inability to swim after gentle agitation. The result is expressed as the EC50 (Effective Concentration, 50%), the concentration at which 50% of the daphnids are immobilized. This test is highly sensitive and a key indicator for aquatic ecosystem health.[3][17]
Conclusion and Future Directions
The available data indicate that Fipronil poses a significant and multifaceted risk to the environment. Its high toxicity to a broad range of non-target organisms, particularly honey bees and aquatic invertebrates, combined with its environmental persistence and the formation of toxic metabolites, necessitates stringent risk mitigation measures.
This compound's environmental profile is less defined due to a lack of comprehensive public data. While its mode of action and mammalian safety profile are well-understood, its extremely high toxicity to aquatic invertebrates, inferred from data on related avermectins, is a major concern. The primary route of environmental entry via excretion from treated animals warrants further investigation into the fate and effects of its metabolites in soil and aquatic systems.
For drug development professionals and researchers, this comparison highlights critical areas for future research. There is a pressing need for comprehensive ecotoxicological and environmental fate studies on this compound and its metabolites to enable a more complete risk assessment. For Fipronil, research into remediation strategies and the development of less persistent, more target-specific alternatives remains a priority. The continued use of standardized OECD protocols is essential for generating the robust, comparable data needed to accurately assess and manage the environmental risks of both existing and novel parasiticides.
References
- 1. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorption of fipronil and its metabolites on soils from South Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. Sorption kinetics and equilibria of organic pesticides in carbonatic soils from South Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term effects of pesticide fipronil on behavioral and physiological endpoints of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the parasiticide ivermectin on the cladoceran Daphnia magna and the green alga Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. apvma.gov.au [apvma.gov.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. A review of the direct and indirect effects of neonicotinoids and fipronil on vertebrate wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates—a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Selamectin: A Guide for Laboratory Professionals
The correct disposal of Selamectin is a critical component of laboratory safety and environmental responsibility. As a substance classified as very toxic to aquatic life with long-lasting effects, improper disposal can lead to significant environmental contamination.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment, ensuring compliance with safety regulations and minimizing ecological impact.
Core Disposal Principles
Discharge of this compound into the environment must be strictly avoided.[1] Under no circumstances should this compound waste be poured down drains or disposed of in regular trash.[1][3][4] The primary goal is to manage this compound waste through controlled, compliant, and environmentally sound methods.
Standard Operating Procedure for this compound Disposal
This procedure outlines the necessary steps for researchers and laboratory personnel to safely manage and dispose of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous waste at the point of generation. Hazardous pharmaceutical waste is often collected in black containers specifically labeled for this purpose.[5]
2. Personal Protective Equipment (PPE):
-
Always handle this compound waste while wearing appropriate PPE, including chemical-resistant gloves and safety goggles.[1] Respiratory protection may also be necessary depending on the form of the waste.[1]
-
Use proper glove removal techniques to prevent skin contact.[1] Contaminated gloves must be disposed of as hazardous waste in accordance with laboratory practices and local regulations.[1]
3. Packaging and Labeling:
-
Place this compound waste into a suitable, sealed, and appropriately labeled container for disposal.[1][6] The container must be clearly marked as hazardous waste.
-
Contaminated packaging should be treated as unused product and disposed of in the same manner.[1]
4. Professional Disposal Service:
-
The recommended method for final disposal is to engage a licensed professional waste disposal service.[1] These services are equipped to handle and transport hazardous pharmaceutical waste according to regulatory standards.
-
Offer all surplus, non-recyclable, and expired this compound products to the licensed disposal company.[1]
5. Approved Disposal Method:
-
The standard and preferred method for destroying this compound waste is high-temperature chemical incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in an incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1]
Summary of Disposal Procedures
For quick reference, the following table summarizes the key operational steps and precautions for this compound disposal.
| Stage | Action Required | Key Considerations |
| Preparation | Wear appropriate PPE (gloves, eye protection).[1] | Prevent any direct contact with the chemical. |
| Segregation | Separate this compound waste from all other waste streams. | Use designated hazardous waste containers.[5] |
| Containment | Place waste in a sealed, clearly labeled, suitable container.[1][6] | Ensure container is leak-proof. Label should clearly identify the contents as "Hazardous Pharmaceutical Waste" and include "this compound". |
| Storage | Store the sealed container in a designated hazardous waste accumulation area. | Follow all institutional and regulatory guidelines for hazardous waste storage. |
| Final Disposal | Contact a licensed professional waste disposal company for pickup.[1] | Do not dispose of via drains or municipal trash.[1][3] Incineration is the preferred method.[1] |
Protocol for Management of this compound Spills
This protocol provides a step-by-step methodology for safely managing an accidental spill of this compound in a laboratory setting.
1. Immediate Response and Area Securement:
-
Alert personnel in the immediate area of the spill.
-
If the spill involves a flammable solvent, eliminate all potential ignition sources (e.g., heat, sparks, open flames).[6][7]
-
Ensure adequate ventilation.
2. Don Appropriate PPE:
-
Wear the necessary personal protective equipment before attempting to clean the spill, including chemical-resistant gloves, safety goggles, and respiratory protection if vapors or dust are present.[1]
3. Spill Containment:
-
Prevent further leakage or spreading of the material if it is safe to do so.[1]
-
Use appropriate containment methods to keep the spill from entering drains or waterways.[1][6]
4. Spill Cleanup:
-
For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[4][7]
-
For solid spills, carefully sweep or shovel the material to avoid creating dust.[1]
-
Place the absorbed or collected material into a suitable, sealed container for disposal.[1][6]
5. Decontamination:
-
Thoroughly clean the contaminated surface to remove any residual material.[6][7]
-
Dispose of all cleanup materials (absorbents, wipes, contaminated PPE) as hazardous this compound waste.
6. Reporting:
-
Report the spill to the appropriate environmental health and safety (EHS) officer or laboratory supervisor, following institutional procedures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final destruction.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
